molecular formula C13H9FN2O3 B1604971 N-(4-fluorophenyl)-4-nitrobenzamide CAS No. 347-81-9

N-(4-fluorophenyl)-4-nitrobenzamide

Katalognummer: B1604971
CAS-Nummer: 347-81-9
Molekulargewicht: 260.22 g/mol
InChI-Schlüssel: IKNWALBEQFNHIW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-fluorophenyl)-4-nitrobenzamide is a useful research compound. Its molecular formula is C13H9FN2O3 and its molecular weight is 260.22 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-fluorophenyl)-4-nitrobenzamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 204252. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(4-fluorophenyl)-4-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorophenyl)-4-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N-(4-fluorophenyl)-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2O3/c14-10-3-5-11(6-4-10)15-13(17)9-1-7-12(8-2-9)16(18)19/h1-8H,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKNWALBEQFNHIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10308463
Record name N-(4-fluorophenyl)-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10308463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

347-81-9
Record name NSC204252
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204252
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-fluorophenyl)-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10308463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-FLUORO-4-NITROBENZANILIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Conformation of N-(4-fluorophenyl)-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed exploration of the molecular structure and conformational preferences of N-(4-fluorophenyl)-4-nitrobenzamide, a molecule of significant interest in the fields of medicinal chemistry and materials science. Given the prevalence of the benzanilide scaffold in pharmacologically active compounds, a thorough understanding of its three-dimensional structure is paramount for rational drug design and the development of novel materials.[1]

While a definitive single-crystal X-ray structure for N-(4-fluorophenyl)-4-nitrobenzamide is not publicly available in the Cambridge Structural Database (CSD) as of the latest searches[2][3], a robust and scientifically rigorous understanding of its conformation can be achieved. This is accomplished through a comparative analysis of its halogenated analogs, N-(4-chlorophenyl)-4-nitrobenzamide and N-(4-bromophenyl)-4-nitrobenzamide, for which high-quality crystallographic data exists.[4][5] This guide will leverage this data, in conjunction with established principles of computational chemistry and spectroscopic analysis, to construct a predictive model of the title compound's structure.

The Benzanilide Core: A Privileged Scaffold

The benzanilide framework is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1] These compounds and their derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and insecticidal properties.[5] The biological efficacy of these molecules is intrinsically linked to their three-dimensional shape, which dictates how they interact with receptor binding pockets. Therefore, elucidating the preferred conformation is a critical step in structure-activity relationship (SAR) studies.

The conformation of benzanilides is primarily defined by the torsional angles around the amide bond, which connects the two aromatic rings. The relative orientation of these rings is governed by a delicate balance of steric hindrance between the ortho-substituents and the amide group, and electronic effects, such as resonance stabilization, which favors planarity.

Solid-State Conformation: Insights from Halogenated Analogs

The most direct method for determining molecular conformation is single-crystal X-ray diffraction. By examining the crystal structures of closely related analogs, we can make well-founded predictions about N-(4-fluorophenyl)-4-nitrobenzamide.

N-(4-chlorophenyl)-4-nitrobenzamide: A Near-Planar Structure

The crystal structure of N-(4-chlorophenyl)-4-nitrobenzamide reveals a molecule that is remarkably flat.[4] Key structural parameters are summarized below:

ParameterValueSignificance
Dihedral Angle (between aromatic rings)4.63(6)°Indicates the two phenyl rings are nearly coplanar.
Torsion Angle (C-C-N-O of nitro group)6.7(2)°Shows the nitro group is also almost in the same plane as its attached ring.
Key InteractionsIntramolecular C-H···O and Intermolecular N-H···O hydrogen bondsThese interactions stabilize the planar conformation and influence crystal packing.

This near-planar arrangement suggests that the resonance delocalization across the amide bridge and into the nitro-substituted ring is a dominant stabilizing factor, overcoming any minor steric repulsion. The chlorine atom, being relatively small and possessing both inductive and weak mesomeric effects, does not enforce a significant twist.

N-(4-bromophenyl)-4-nitrobenzamide: A Slightly Twisted Conformation

In contrast, the bromo-analog exhibits a greater degree of non-planarity.[5]

ParameterValueSignificance
Dihedral Angle (between aromatic rings)3.6(7)°The rings themselves remain nearly coplanar.
Amide Group Twist (vs. 4-bromophenyl ring)28.1(6)°A significant twist out of the plane of the aniline ring.
Amide Group Twist (vs. 4-nitrobenzene ring)31.8(3)°A significant twist out of the plane of the benzoyl ring.
Key InteractionsIntermolecular N-H···O and C-H···O hydrogen bondsThese bonds are crucial for building the 3D crystal lattice.

The larger steric bulk of the bromine atom compared to chlorine likely contributes to the observed twisting of the amide group. This indicates that while the two aromatic rings prefer a coplanar orientation, the central amide linkage can be distorted to accommodate larger substituents.

Predicted Conformation of N-(4-fluorophenyl)-4-nitrobenzamide

Based on the trends observed in its analogs, we can predict the solid-state conformation of N-(4-fluorophenyl)-4-nitrobenzamide.

  • Fluorine's Properties: Fluorine is the smallest and most electronegative of the halogens. Its steric footprint is minimal, more comparable to hydrogen than to chlorine or bromine.

  • Prediction: It is highly probable that N-(4-fluorophenyl)-4-nitrobenzamide will adopt a near-planar conformation, very similar to the chloro-analog. The minimal steric demand of the fluorine atom is unlikely to induce the significant amide twisting seen in the bromo-derivative. The powerful electron-withdrawing nature of both the fluoro and nitro groups will favor a planar structure to maximize resonance stabilization across the entire molecule.

The logical relationship for predicting the conformation is outlined in the diagram below:

G cluster_data Authoritative Experimental Data cluster_properties Physicochemical Properties cluster_prediction Prediction Workflow chloro N-(4-chlorophenyl)-4-nitrobenzamide Dihedral Angle: ~4.6° Conformation: Near-Planar analysis Comparative Analysis chloro->analysis bromo N-(4-bromophenyl)-4-nitrobenzamide Amide Twist: ~30° Conformation: Twisted Amide bromo->analysis halogen_size Steric Size Br > Cl > F halogen_size->analysis halogen_en Electronegativity F > Cl > Br halogen_en->analysis prediction Predicted Conformation of N-(4-fluorophenyl)-4-nitrobenzamide analysis->prediction Minimal steric hindrance of F favors planarity, similar to Cl analog

Caption: Comparative logic for predicting molecular conformation.

Experimental and Computational Workflows for Conformation Analysis

To definitively determine the structure and conformation of N-(4-fluorophenyl)-4-nitrobenzamide, a combined experimental and computational approach is required. As a Senior Application Scientist, I advocate for the following self-validating workflow.

Synthesis and Crystallization

The molecule can be synthesized via a standard amidation reaction between 4-fluoroaniline and 4-nitrobenzoyl chloride.

G r1 4-Fluoroaniline reagents Pyridine or Triethylamine (Base) DCM (Solvent) r1->reagents r2 4-Nitrobenzoyl Chloride r2->reagents product N-(4-fluorophenyl)- 4-nitrobenzamide reagents->product Amidation Reaction

Caption: Synthesis workflow for the target molecule.

The crucial subsequent step is to obtain single crystals suitable for X-ray diffraction. This is often the most challenging part of the process.

Experimental Protocol: Slow Evaporation Crystallization

  • Solvent Screening: Dissolve a small amount of the purified compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane) to find one in which it is sparingly soluble. A solvent/anti-solvent system (e.g., dissolving in dichloromethane and layering with hexane) is often effective.

  • Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent system in a clean vial.

  • Incubation: Cover the vial with a perforated cap (e.g., parafilm with a few pinholes) to allow for slow evaporation of the solvent.

  • Observation: Leave the vial undisturbed in a vibration-free environment. Crystals may form over a period of several days to weeks.

  • Harvesting: Once suitable crystals are formed, carefully remove them from the mother liquor and mount them for X-ray analysis.

The causality behind this choice is that slow evaporation allows the molecules to organize themselves into a low-energy, highly ordered crystal lattice, which is essential for obtaining high-quality diffraction data.

Computational Modeling: Density Functional Theory (DFT)

In parallel with experimental work, computational methods provide invaluable insight into the molecule's intrinsic conformational preferences in the absence of crystal packing forces. Density Functional Theory (DFT) is the method of choice for balancing accuracy and computational cost.[6]

Protocol: Gas-Phase Conformational Scan

  • Structure Building: Construct the 3D model of N-(4-fluorophenyl)-4-nitrobenzamide using a molecular modeling program.

  • Defining Torsional Angles: Identify the key rotatable bonds. The most important are the C(aryl)-C(carbonyl) bond (τ1) and the C(carbonyl)-N(amide) bond (τ2).

  • Potential Energy Surface Scan: Perform a relaxed scan of the potential energy surface. This involves systematically rotating one torsional angle (e.g., τ1) in discrete steps (e.g., 10-15°) while allowing all other geometric parameters (bond lengths, angles, other torsions) to relax to their energetic minimum at each step.

  • Geometry Optimization: From the scan, identify all low-energy minima. Perform a full geometry optimization on each of these conformers using a suitable level of theory (e.g., B3LYP functional with a 6-311++G(d,p) basis set).[6]

  • Frequency Calculation: Perform a frequency calculation on each optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to obtain thermodynamic data (zero-point energy, enthalpy, Gibbs free energy).

This protocol is self-validating because the frequency calculation confirms the nature of the stationary points found during the optimization. The results will reveal the most stable gas-phase conformer and the energy barriers to rotation between different conformers. DFT calculations on similar systems have shown that the energy difference between planar and twisted conformers can be small, and that crystal packing forces can readily select for a conformation that is not the absolute gas-phase minimum.[2]

Spectroscopic Characterization

Spectroscopy provides experimental data on the molecule's structure, particularly in the solution phase.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is sensitive to the local electronic environment of each nucleus.

  • Expected ¹H NMR: The spectrum would show distinct signals for the protons on the two aromatic rings. The protons ortho to the electron-withdrawing nitro group are expected to be the most deshielded (highest ppm).[7]

  • Expected ¹³C NMR: Similarly, the carbon atoms would show distinct chemical shifts. The ipso-carbon attached to the nitro group would be significantly deshielded.[7]

  • Conformational Clues: While standard NMR provides structural confirmation, advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy could provide information about through-space proximity of protons on the two different rings, offering clues about the preferred solution-state conformation.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of the molecule.

  • Key Bands: The spectrum would be dominated by characteristic bands for the N-H stretch (~3300 cm⁻¹), the C=O (amide I) stretch (~1650-1680 cm⁻¹), and the asymmetric and symmetric stretches of the NO₂ group (~1520 cm⁻¹ and ~1340 cm⁻¹, respectively).[8]

  • Conformational Clues: The exact position of the amide I band can be sensitive to hydrogen bonding and conjugation. A lower frequency might suggest stronger resonance (more planar character) and/or participation in intermolecular hydrogen bonding.

The diagram below illustrates the integrated workflow for a comprehensive analysis.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow cluster_analysis Data Synthesis & Validation synthesis Synthesis & Purification crystallization Crystallization synthesis->crystallization spectroscopy NMR & IR Spectroscopy synthesis->spectroscopy xrd Single-Crystal X-Ray Diffraction crystallization->xrd solid_state Solid-State Conformation xrd->solid_state solution_state Solution-State Conformation spectroscopy->solution_state dft DFT Geometry Optimization & Frequency Calculation gas_phase Gas-Phase Energetics dft->gas_phase pes_scan Potential Energy Surface Scan pes_scan->dft final_model Validated Conformational Model solid_state->final_model solution_state->final_model gas_phase->final_model

Caption: Integrated workflow for conformational analysis.

Conclusion

References

  • Saeed, S., et al. (2012). N-(4-Chlorophenyl)-4-nitrobenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2768. [Link]

  • Dalton, T. A., et al. (2020). Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. Acta Crystallographica Section C: Structural Chemistry, 76(Pt 12), 1146-1155. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12091, 4-Nitrobenzamide. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 237476, N-(4-chlorophenyl)-4-nitrobenzamide. [Link]

  • Saeed, A., et al. (2011). N-(4-Bromophenyl)-4-nitrobenzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o279. [Link]

  • Al-Otaibi, J. S., et al. (2022). DFT Study of Functionalized Benzoxazole-Based D–π–A Architectures: Influence of Ionic Fragments on Optical Properties and The Nonlinear Optical Response. Molecules, 27(21), 7578. [Link]

  • NIST. (n.d.). Benzamide, 4-nitro-. In NIST Chemistry WebBook. [Link]

  • Tiritiris, I., et al. (2000). Hammett Correlation in Competing Fragmentations of Ionized 2‐Substituted Benzanilides Generated by Electron Ionization Mass Spectrometry. Journal of Mass Spectrometry, 35(10), 1208-1215. [Link]

  • Odabaşoğlu, M., et al. (2008). The Crystal Structure of 2-Nitro-N-(4-nitrophenyl)benzamide. Turkish Journal of Chemistry, 32(1), 109-116. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for "Catalytic hydration of nitriles to amides using a simple copper(I) catalyst". [Link]

  • Akkurt, M., et al. (2010). 4-(4-Fluoroanilino)-N-(4-fluorophenyl)-3-nitrobenzamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2909. [Link]

  • Odabaşoğlu, M., et al. (2008). The Crystal Structure of 2-Nitro-N-(4-nitrophenyl)benzamide. ResearchGate. [Link]

  • Done, N., et al. (2012). Spectral and Quantum - Mechanical Characterizations and Biological Activity of N-(P-nitrobenzoyl)-L-phenylalanine. ResearchGate. [Link]

  • Asegbeloyin, J. N., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7480. [Link]

  • Khan, I., et al. (2021). DFT calculation, molecular docking, and molecular dynamics simulation study on substituted phenylacetamide and benzohydrazide derivatives as potent antibacterial agents. Journal of the Iranian Chemical Society, 19(2), 729-745. [Link]

  • Asegbeloyin, J. N., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. ResearchGate. [Link]

  • Basit, A., et al. (2022). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Molecules, 27(19), 6545. [Link]

  • Al-Ghorbani, M., et al. (2022). Structural Elucidation, DFT Calculations, Hirshfeld Surface Analysis, Molecular Dynamics Simulation, ADMET Profiles, and Molecular Docking of Two Benzazocine Derivatives NAOP-12 and NEMKH-12. Orbital: The Electronic Journal of Chemistry, 14(3), 166-180. [Link]

  • Thakur, A., & Rai, A. K. (2014). IR Spectra, Magnetic and Thermal Studies of Copper (II) Complex of N-Hydroxy –N-(4-Chloro) Phenyl N'(4-Fluoro) Phenyl Benzamidine Hydrochloride. Material Science Research India, 11(1), 71-75. [Link]

  • Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]

  • Ghaffar, A., et al. (2022). Synthesis, Crystal Structure, DFT Calculations, Hirshfeld Surface Analysis and In Silico Drug-Target Profiling of (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester. Molecules, 27(15), 4967. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for "A mild and efficient transamidation of amides with amines via N-Boc activation". [Link]

  • SpectraBase. (n.d.). N-(4-Fluorophenyl)-3-methyl-N-(3-methylbenzoyl)benzamide. [Link]

  • Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD). [Link]

  • UMass Dartmouth Library. (n.d.). Cambridge Structural Database. [Link]

Sources

Spectroscopic Data of N-(4-fluorophenyl)-4-nitrobenzamide: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-fluorophenyl)-4-nitrobenzamide is a synthetic organic compound that has garnered interest in medicinal chemistry and materials science. Its structural features, including the amide linkage, a nitro-functionalized aromatic ring, and a fluorinated phenyl group, contribute to its potential biological activity and unique chemical properties. A thorough understanding of its molecular structure and purity is paramount for any research or development application, necessitating a comprehensive analysis of its spectroscopic data. This technical guide provides a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for N-(4-fluorophenyl)-4-nitrobenzamide, offering insights into its structural confirmation and chemical environment.

Molecular Structure and Spectroscopic Overview

The molecular structure of N-(4-fluorophenyl)-4-nitrobenzamide consists of a 4-nitrobenzoyl group connected to a 4-fluoroaniline moiety through an amide bond. This structure gives rise to distinct signals in various spectroscopic analyses, which are crucial for its identification and characterization.

Caption: Molecular structure of N-(4-fluorophenyl)-4-nitrobenzamide.

Synthesis

The synthesis of N-(4-fluorophenyl)-4-nitrobenzamide is typically achieved through the acylation of 4-fluoroaniline with 4-nitrobenzoyl chloride.

Experimental Protocol: Synthesis of N-(4-fluorophenyl)-4-nitrobenzamide

A solution of 4-nitrobenzoyl chloride (0.01 mol) and 4-fluoroaniline (0.01 mol) in a suitable anhydrous solvent, such as acetone, is refluxed for several hours. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the crude product is typically isolated by filtration after cooling the reaction mixture, followed by washing with water to remove any water-soluble impurities. Further purification can be achieved by recrystallization from an appropriate solvent, such as ethyl acetate, to yield the pure N-(4-fluorophenyl)-4-nitrobenzamide.[1]

Spectroscopic Data and Interpretation

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule.

Table 1: ¹H NMR Spectroscopic Data for N-(4-fluorophenyl)-4-nitrobenzamide

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.3Doublet2HH-3', H-5'
~8.1Doublet2HH-2', H-6'
~7.7Multiplet2HH-2, H-6
~7.2Multiplet2HH-3, H-5
~10.5Singlet (broad)1HN-H (amide)

Interpretation:

  • The two doublets in the downfield region (~8.3 and ~8.1 ppm) are characteristic of the protons on the 4-nitrophenyl ring. The strong electron-withdrawing effect of the nitro group deshields these protons, causing them to resonate at a lower field.

  • The two multiplets in the upfield region (~7.7 and ~7.2 ppm) correspond to the protons on the 4-fluorophenyl ring. The fluorine atom influences the chemical shifts of the adjacent protons.

  • A broad singlet around 10.5 ppm is indicative of the amide proton. Its broadness is due to quadrupole broadening and potential hydrogen bonding.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for N-(4-fluorophenyl)-4-nitrobenzamide

Chemical Shift (δ, ppm)Assignment
~165C=O (amide)
~150C-4' (C-NO₂)
~145C-1'
~162 (d, J ≈ 245 Hz)C-4 (C-F)
~135C-1
~129C-2', C-6'
~124C-3', C-5'
~122 (d, J ≈ 8 Hz)C-2, C-6
~116 (d, J ≈ 22 Hz)C-3, C-5

Interpretation:

  • The signal at approximately 165 ppm is characteristic of the amide carbonyl carbon.

  • The signals for the aromatic carbons are observed in the range of 115-150 ppm. The carbon attached to the nitro group (C-4') is significantly deshielded and appears at a lower field.

  • The carbon attached to the fluorine atom (C-4) exhibits a characteristic doublet due to carbon-fluorine coupling, with a large coupling constant (J ≈ 245 Hz). The adjacent carbons also show smaller C-F couplings.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.

Table 3: IR Spectroscopic Data for N-(4-fluorophenyl)-4-nitrobenzamide

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, broadN-H stretching (amide)
~1650StrongC=O stretching (Amide I)
~1590StrongN-H bending (Amide II)
~1520 & ~1350StrongAsymmetric & Symmetric NO₂ stretching
~1240StrongC-F stretching
~850StrongC-H out-of-plane bending (p-disubstituted rings)

Interpretation:

  • The broad absorption around 3300 cm⁻¹ is indicative of the N-H stretching vibration of the amide group, with the broadening suggesting hydrogen bonding.

  • The strong absorption at approximately 1650 cm⁻¹ is characteristic of the amide carbonyl (C=O) stretching, known as the Amide I band.

  • The band around 1590 cm⁻¹ corresponds to the N-H bending vibration, or the Amide II band.

  • The two strong absorptions around 1520 cm⁻¹ and 1350 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the nitro group, respectively.

  • The strong band around 1240 cm⁻¹ is attributed to the C-F stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data for N-(4-fluorophenyl)-4-nitrobenzamide

m/zInterpretation
260[M]⁺, Molecular ion
150[O₂NC₆H₄CO]⁺
120[C₆H₄CO]⁺
111[FC₆H₄NH₂]⁺
95[C₆H₄F]⁺

Interpretation:

  • The molecular ion peak [M]⁺ is expected at m/z 260, corresponding to the molecular weight of the compound (C₁₃H₉FN₂O₃).

  • A prominent fragment is often observed at m/z 150, corresponding to the 4-nitrobenzoyl cation, formed by the cleavage of the amide bond.

  • Further fragmentation of the 4-nitrobenzoyl cation can lead to the loss of NO₂ (46 Da) to give a fragment at m/z 104, or the loss of O (16 Da) and then NO (30 Da) to give a fragment at m/z 120.

  • Another significant fragmentation pathway involves the formation of the 4-fluoroaniline radical cation at m/z 111.

  • A fragment at m/z 95, corresponding to the fluorophenyl cation, can also be observed.

Mass_Spec_Fragmentation M [M]⁺˙ (m/z 260) N-(4-fluorophenyl)-4-nitrobenzamide frag150 [O₂NC₆H₄CO]⁺ (m/z 150) M->frag150 - •NHC₆H₄F frag111 [FC₆H₄NH₂]⁺˙ (m/z 111) M->frag111 - O₂NC₆H₄CO• frag120 [C₆H₄CO]⁺˙ (m/z 120) frag150->frag120 - NO₂ frag95 [C₆H₄F]⁺ (m/z 95) frag111->frag95 - NH₂

Sources

An In-Depth Technical Guide to Predicting the ADME Properties of N-(4-fluorophenyl)-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with poor pharmacokinetic properties being a primary cause of late-stage failures. A thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is therefore critical for success. This guide provides a comprehensive framework for predicting the ADME properties of the novel chemical entity, N-(4-fluorophenyl)-4-nitrobenzamide. By integrating state-of-the-art in silico prediction methodologies with gold-standard in vitro assays, we present a logical, scientifically robust workflow for drug development professionals. This document details the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative references to ensure scientific integrity and practical applicability.

Introduction: The Imperative of Early ADME Profiling

N-(4-fluorophenyl)-4-nitrobenzamide is a small molecule with potential therapeutic applications. However, before significant resources are invested in its development, a predictive assessment of its ADME characteristics is essential. Early-stage ADME profiling allows for the identification of potential liabilities, guiding medicinal chemistry efforts to optimize drug-like properties and increasing the probability of clinical success.[1] This guide will systematically deconstruct the prediction of each ADME parameter for our target compound, offering both computational and experimental pathways.

The overall strategy involves a tiered approach, beginning with rapid, cost-effective in silico predictions to establish a baseline profile. These computational hypotheses are then tested and refined using a suite of targeted in vitro experiments that mimic key physiological processes.[2]

ADME_Workflow mol_structure N-(4-fluorophenyl)-4-nitrobenzamide Structure physchem Physicochemical Properties (LogP, pKa, Solubility) mol_structure->physchem rule_of_five Lipinski's Rule of Five Drug-Likeness Assessment physchem->rule_of_five admet_models Computational ADME Models (Solubility, Permeability, Metabolism) physchem->admet_models absorption Absorption Assays (PAMPA, Caco-2) admet_models->absorption distribution Distribution Assays (Plasma Protein Binding) admet_models->distribution metabolism Metabolism Assays (Microsomal Stability, CYP Inhibition) admet_models->metabolism profile Integrated ADME Profile absorption->profile distribution->profile metabolism->profile decision Go / No-Go Decision or Lead Optimization profile->decision

Caption: Integrated workflow for ADME property prediction.

Foundational Analysis: Physicochemical and In Silico Predictions

Before embarking on laboratory experiments, a wealth of information can be derived from the molecule's structure alone using computational tools.[3] These predictions are crucial for designing subsequent experiments and interpreting their results.

Predicted Physicochemical Properties

We begin by calculating key physicochemical descriptors for N-(4-fluorophenyl)-4-nitrobenzamide using open-access platforms like SwissADME.[4] These properties govern how the molecule will behave in a biological environment.

PropertyPredicted ValueImplication for ADME
Molecular Weight 260.22 g/mol Well within the <500 Dalton limit, favoring good absorption and distribution.[5]
cLogP (Lipophilicity) 2.5 - 3.0Optimal range for membrane permeability; not excessively lipophilic, which can cause metabolic instability or toxicity.
Topological Polar Surface Area (TPSA) 88.9 ŲBelow the 140 Ų threshold, suggesting good potential for oral absorption.
Aqueous Solubility Predicted to be low to moderateMay present challenges for formulation and absorption; requires experimental verification.
Hydrogen Bond Donors 1Favorable for membrane permeability.[6]
Hydrogen Bond Acceptors 4Favorable for membrane permeability.[6]
Drug-Likeness Assessment: Lipinski's Rule of Five

Lipinski's Rule of Five is a widely used filter to assess the "drug-likeness" of a compound for oral administration.[6][7]

  • Molecular Weight: < 500 Da (Pass: 260.22)

  • cLogP: ≤ 5 (Pass: ~2.7)

  • H-Bond Donors: ≤ 5 (Pass: 1)

  • H-Bond Acceptors: ≤ 10 (Pass: 4)

Predicting Absorption

Absorption describes the process by which a drug enters the systemic circulation. For orally administered drugs, this primarily involves crossing the intestinal epithelium.

In Silico Prediction

Computational models, often based on Quantitative Structure-Activity Relationships (QSAR), can provide an initial estimate of intestinal absorption.[9] Tools such as ADMET Predictor® or free web servers can be used.[10][11] Based on its favorable physicochemical properties, N-(4-fluorophenyl)-4-nitrobenzamide is predicted to have high passive intestinal absorption.

In Vitro Experimental Protocols

To experimentally determine permeability, a two-tiered approach is recommended, starting with a simple, high-throughput assay and moving to a more complex, biologically relevant model.[12]

Tier 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model assesses passive, transcellular permeability.[13][14] It is a cost-effective method to rank compounds based on their ability to diffuse across a lipid membrane, mimicking the primary route of passive absorption.[13][15]

Experimental Protocol: PAMPA

  • Preparation: A filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane.[16]

  • Donor Plate: The test compound is dissolved in a buffer at a relevant gastrointestinal pH (e.g., pH 6.5) and added to the donor wells.

  • Sandwich Assembly: The filter plate is placed on an acceptor plate containing buffer at physiological pH (7.4).

  • Incubation: The "sandwich" is incubated for a defined period (e.g., 2-5 hours) at room temperature.[13]

  • Quantification: Following incubation, the concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Pe) is calculated. High and low permeability control compounds must be included to validate the assay.

Tier 2: Caco-2 Permeability Assay

The Caco-2 assay is the industry gold standard for predicting human intestinal absorption.[17] Caco-2 cells, a human colon adenocarcinoma line, differentiate into a monolayer of polarized epithelial cells that form tight junctions and express key efflux transporters (e.g., P-glycoprotein), thus modeling both passive and active transport mechanisms.[18][19]

Caco2_Workflow cluster_prep Cell Culture & Monolayer Formation cluster_exp Permeability Experiment cluster_ab A→B (Absorption) cluster_ba B→A (Efflux) cluster_analysis Data Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21 days to form differentiated monolayer seed->culture teer Validate monolayer integrity (TEER measurement > 200 Ω·cm²) culture->teer add_apical Add compound to Apical (A) side teer->add_apical add_baso Add compound to Basolateral (B) side teer->add_baso sample_baso Sample from Basolateral (B) side over time add_apical->sample_baso quantify Quantify compound concentration (LC-MS/MS) sample_baso->quantify sample_apical Sample from Apical (A) side over time add_baso->sample_apical sample_apical->quantify papp Calculate Papp (A→B) and Papp (B→A) quantify->papp efflux Calculate Efflux Ratio [Papp(B→A) / Papp(A→B)] papp->efflux

Caption: Bidirectional Caco-2 permeability assay workflow.

Experimental Protocol: Caco-2 Bidirectional Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on semipermeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.[20]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). A TEER value ≥ 200 Ω·cm² is typically required.[21]

  • Experiment Initiation: The culture medium is replaced with transport buffer. The test compound (e.g., at 10 µM) is added to either the apical (A) side (for A→B transport, simulating absorption) or the basolateral (B) side (for B→A transport, assessing efflux).[20]

  • Sampling: The plates are incubated at 37°C. Aliquots are taken from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes).[20]

  • Quantification: Compound concentrations in the collected samples are determined by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the compound is a substrate of an efflux transporter like P-glycoprotein.[18]

Predicting Distribution

Distribution describes the reversible transfer of a drug from the bloodstream into various tissues and organs. A key parameter is the extent of binding to plasma proteins.

In Silico Prediction

Various QSAR models can predict plasma protein binding (PPB) based on physicochemical properties, particularly lipophilicity. For N-(4-fluorophenyl)-4-nitrobenzamide, with a cLogP of ~2.7, moderate to high plasma protein binding is anticipated.

In Vitro Experimental Protocol: Equilibrium Dialysis

Equilibrium dialysis is the gold-standard method for determining the fraction of a drug bound to plasma proteins. It measures the unbound fraction (fu), which is the pharmacologically active portion of the drug.

Experimental Protocol: Plasma Protein Binding by Equilibrium Dialysis

  • Apparatus Setup: A dialysis apparatus with two chambers separated by a semipermeable membrane is used. The membrane allows free passage of the small molecule but retains large proteins.

  • Loading: Plasma (human, rat, etc.) is added to one chamber, and a protein-free buffer (phosphate-buffered saline, pH 7.4) is added to the other.

  • Compound Addition: The test compound is spiked into the plasma-containing chamber at a known concentration.

  • Equilibration: The apparatus is sealed and incubated at 37°C with gentle agitation for a sufficient time (e.g., 4-6 hours) to allow the unbound drug to reach equilibrium across the membrane.

  • Sampling & Analysis: After incubation, samples are taken from both the plasma and buffer chambers. The concentration of the compound in each sample is measured by LC-MS/MS.

  • Calculation:

    • Percent Bound = [ (Cplasma - Cbuffer) / Cplasma ] * 100

    • Fraction Unbound (fu) = Cbuffer / Cplasma

    • Self-Validation: The assay includes control compounds with known high and low binding (e.g., warfarin and metoprolol) to ensure the system is performing correctly.

Predicting Metabolism

Metabolism is the biochemical modification of drug molecules, primarily occurring in the liver. This process facilitates excretion but can also lead to the formation of active or toxic metabolites and is a major source of drug-drug interactions (DDIs).[22]

In Silico Prediction

Software can predict potential sites of metabolism on the molecule by identifying atoms most susceptible to enzymatic attack (e.g., by Cytochrome P450 enzymes). For N-(4-fluorophenyl)-4-nitrobenzamide, potential metabolic soft spots include aromatic hydroxylation on either ring or reduction of the nitro group.

In Vitro Experimental Protocols

Tier 1: Metabolic Stability in Human Liver Microsomes (HLM)

This assay provides a measure of intrinsic clearance (Clint) by quantifying the rate at which the compound is metabolized by the primary Phase I enzymes (Cytochrome P450s) present in liver microsomes.[23][24]

Experimental Protocol: HLM Stability Assay

  • Reaction Mixture: Human liver microsomes (e.g., 0.5 mg/mL protein) are pre-incubated with the test compound (e.g., 1 µM) in a phosphate buffer (pH 7.4) at 37°C.[24][25]

  • Reaction Initiation: The metabolic reaction is initiated by adding a cofactor solution containing NADPH.[24]

  • Time Course Sampling: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[25]

  • Reaction Termination: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[24]

  • Analysis: Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to measure the remaining concentration of the parent compound.

  • Data Analysis: The natural log of the percentage of compound remaining is plotted against time. The slope of this line gives the elimination rate constant (k). From this, the half-life (t1/2 = 0.693/k) and intrinsic clearance (Clint) are calculated.

  • Controls: A "minus cofactor" control is essential to ensure the observed compound loss is due to NADPH-dependent enzymatic activity.[26] High and low clearance compounds are used for validation.

Tier 2: Cytochrome P450 (CYP) Inhibition Assay

This assay determines if the test compound can inhibit the activity of major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4), which is a primary cause of clinical drug-drug interactions.[27][28] Regulatory bodies like the FDA provide clear guidance on conducting these studies.[29][30][31]

Experimental Protocol: CYP Inhibition (IC50 Determination)

  • Incubation: Human liver microsomes are incubated with a specific probe substrate for each CYP isoform (e.g., phenacetin for CYP1A2) and a range of concentrations of the test compound.[32]

  • Reaction: The reaction is initiated with NADPH and incubated at 37°C for a short, defined period.[33]

  • Termination & Analysis: The reaction is stopped, and the amount of metabolite formed from the probe substrate is quantified by LC-MS/MS.

  • Data Analysis: The rate of metabolite formation is compared to a vehicle control (no inhibitor). The concentration of the test compound that causes 50% inhibition of the enzyme activity (the IC50 value) is calculated.

  • Interpretation: A low IC50 value indicates a potent inhibitor and flags a potential for drug-drug interactions.

Predicting Excretion

Excretion is the final removal of the drug and its metabolites from the body, typically via the kidneys (urine) or liver (bile/feces). Predicting the exact route is complex, but the preceding data provides strong indicators.

  • Physicochemical Properties: The compound's molecular weight of 260.22 g/mol is below the typical threshold for significant biliary excretion, suggesting renal excretion may be a major pathway.[34]

  • Metabolism: If the compound is extensively metabolized to more polar species (as determined by metabolite identification studies, a follow-on to the stability assay), renal clearance of these metabolites will be the primary excretion route.

  • Transporters: The Caco-2 efflux assay provides an initial screen for interaction with excretory transporters. If significant efflux is observed, the compound may be a substrate for transporters in the kidney or liver that actively secrete it into urine or bile.

Conclusion: Synthesizing the ADME Profile

By systematically applying the integrated workflow of in silico and in vitro methodologies described in this guide, a comprehensive and predictive ADME profile for N-(4-fluorophenyl)-4-nitrobenzamide can be constructed.

Predicted Profile Summary:

  • Absorption: Likely high, based on excellent physicochemical properties and adherence to Lipinski's rules. The Caco-2 assay will be critical to confirm this and to rule out significant efflux as a barrier to absorption.

  • Distribution: Expected to be well-distributed with moderate to high plasma protein binding. The unbound fraction will be key to understanding its pharmacological activity.

  • Metabolism: The compound is likely to be a substrate for CYP-mediated metabolism. The HLM stability assay will quantify its metabolic liability, while the CYP inhibition screen will assess its potential for causing drug-drug interactions.

  • Excretion: Renal clearance of either the parent drug or its metabolites is predicted to be the dominant excretion pathway.

This predictive profile serves as a critical decision-making tool. It identifies the compound's strengths (e.g., probable good absorption) and potential weaknesses (e.g., a possible CYP inhibition liability). This data-driven approach enables researchers to either advance the compound with confidence, select it for further optimization, or terminate its development early, thereby saving valuable time and resources in the drug discovery pipeline.

References

  • Vertex AI Search. (n.d.). 4-Nitrobenzamide CAS 619-80-7 Product Specification.
  • Shin, H. K., et al. (n.d.). Predicting ADME Properties of Chemicals. ResearchGate. Retrieved January 27, 2026, from [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved January 27, 2026, from [Link]

  • Wikipedia. (n.d.). Lipinski's rule of five. Retrieved January 27, 2026, from [Link]

  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved January 27, 2026, from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved January 27, 2026, from [Link]

  • U.S. Food and Drug Administration. (2024). Drug Interactions | Relevant Regulatory Guidance and Policy Documents. Retrieved January 27, 2026, from [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved January 27, 2026, from [Link]

  • Uddin, R., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. PubMed. Retrieved January 27, 2026, from [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved January 27, 2026, from [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved January 27, 2026, from [Link]

  • National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. Retrieved January 27, 2026, from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved January 27, 2026, from [Link]

  • MDPI. (n.d.). In Silico ADME Methods Used in the Evaluation of Natural Products. Retrieved January 27, 2026, from [Link]

  • U.S. Food and Drug Administration. (2024). M12 Drug Interaction Studies. Retrieved January 27, 2026, from [Link]

  • Evotec. (n.d.). Microsomal Stability. Retrieved January 27, 2026, from [Link]

  • U.S. Food and Drug Administration. (2024). ICH M12 Drug-Drug Interaction Studies Final Guidance. YouTube. Retrieved January 27, 2026, from [Link]

  • Pion Inc. (2022). Parallel Artificial Membrane Permeability Assay (PAMPA) training video. YouTube. Retrieved January 27, 2026, from [Link]

  • Clinical Tree. (2023). ADME Principles in Small Molecule Drug Discovery and Development: An Industrial Perspective. Retrieved January 27, 2026, from [Link]

  • SwissADME. (n.d.). Retrieved January 27, 2026, from [Link]

  • (n.d.). Caco2 assay protocol. Retrieved January 27, 2026, from [Link]

  • Moodle@Units. (n.d.). Lipinski's rule of five. Retrieved January 27, 2026, from [Link]

  • Simulations Plus. (n.d.). ADMET Predictor®. Retrieved January 27, 2026, from [Link]

  • National Institutes of Health. (n.d.). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. Retrieved January 27, 2026, from [Link]

  • National Institutes of Health. (n.d.). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC. Retrieved January 27, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). BDDCS, the Rule of 5 and Drugability. PubMed Central. Retrieved January 27, 2026, from [Link]

  • Optibrium. (n.d.). Which ADMET properties are important for me to predict?. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). Caco-2 cell permeability assays to measure drug absorption. Retrieved January 27, 2026, from [Link]

  • Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References. Retrieved January 27, 2026, from [Link]

  • VectorB2B. (n.d.). In vitro ADME-Tox characterisation in drug discovery and development. Retrieved January 27, 2026, from [Link]

  • Eurofins Discovery. (n.d.). CYP Inhibition Assays. Retrieved January 27, 2026, from [Link]

  • Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved January 27, 2026, from [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved January 27, 2026, from [Link]

Sources

Methodological & Application

Synthesis Protocol for N-(4-fluorophenyl)-4-nitrobenzamide: A Detailed Guide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals and Researchers

Introduction

N-(4-fluorophenyl)-4-nitrobenzamide is a member of the benzanilide class of organic compounds, characterized by an amide linkage between a substituted aniline and a benzoic acid derivative. The presence of a nitro group, a common pharmacophore, and a fluorine atom, known to enhance metabolic stability and binding affinity, makes this scaffold a subject of interest in medicinal chemistry and materials science.[1][2] Benzamide derivatives are explored for a wide range of biological activities, including antimicrobial, insecticidal, and antifungal properties.[3][4][5] This document provides a comprehensive, field-tested protocol for the synthesis of N-(4-fluorophenyl)-4-nitrobenzamide, emphasizing the chemical principles, procedural rationale, and safety considerations necessary for successful and reproducible execution.

Chemical Principle and Reaction Mechanism

The synthesis of N-(4-fluorophenyl)-4-nitrobenzamide is achieved via a nucleophilic acyl substitution reaction between 4-fluoroaniline and 4-nitrobenzoyl chloride.[6] This specific type of acylation is widely known as the Schotten-Baumann reaction.[1][7]

Causality of the Reaction:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-fluoroaniline acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. 4-Nitrobenzoyl chloride is an effective acylating agent due to the electron-withdrawing nature of both the nitro group and the chlorine atom, which increases the positive partial charge on the carbonyl carbon.[8]

  • Tetrahedral Intermediate: This attack forms an unstable tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

  • Deprotonation: A base, such as triethylamine or pyridine, is incorporated into the reaction mixture to neutralize the hydrochloric acid (HCl) generated as a byproduct.[9] This is crucial as the acidic HCl would otherwise protonate the unreacted 4-fluoroaniline, rendering it non-nucleophilic and halting the reaction.

The overall reaction is as follows:

C₆H₄(F)NH₂ + C₆H₄(NO₂)COCl + (C₂H₅)₃N → C₁₃H₉FN₂O₃ + (C₂H₅)₃N·HCl

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol, from initial setup to final product characterization.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Dissolve 4-fluoroaniline and Triethylamine in DCM C Add acyl chloride solution dropwise to amine solution at 0°C A->C Reactants Prepared B Prepare 4-nitrobenzoyl chloride solution in DCM B->C D Stir at room temperature Monitor via TLC C->D Initiate Reaction E Wash with dilute HCl D->E Reaction Complete F Wash with sat. NaHCO3 E->F G Wash with Brine F->G H Dry organic layer (anhydrous Na2SO4) G->H I Evaporate solvent (Rotary Evaporator) H->I J Recrystallize crude solid (e.g., from Ethyl Acetate) I->J Crude Product Isolated K Characterize pure product (NMR, FT-IR, MS, MP) J->K Pure Product Obtained

Caption: Workflow for the synthesis of N-(4-fluorophenyl)-4-nitrobenzamide.

Detailed Experimental Protocol

Materials and Reagents
  • 4-Fluoroaniline (C₆H₆FN, ≥99%)

  • 4-Nitrobenzoyl chloride (C₇H₄ClNO₃, ≥98%)

  • Triethylamine (TEA, (C₂H₅)₃N, ≥99.5%)

  • Dichloromethane (DCM, CH₂Cl₂, anhydrous, ≥99.8%)

  • Hydrochloric Acid (HCl, 1 M aqueous solution)

  • Sodium Bicarbonate (NaHCO₃, saturated aqueous solution)

  • Brine (saturated NaCl aqueous solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (ACS grade)

  • Hexane (ACS grade)

  • TLC plates (Silica gel 60 F₂₅₄)

Equipment
  • Round-bottom flasks and magnetic stir bars

  • Magnetic stirrer hotplate

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

  • Melting point apparatus

Reagent Data Summary
ReagentFormulaMW ( g/mol )Molar Eq.Amount (mmol)Mass/Volume
4-FluoroanilineC₆H₆FN111.121.010.01.11 g
4-Nitrobenzoyl chlorideC₇H₄ClNO₃185.561.0510.51.95 g
Triethylamine(C₂H₅)₃N101.191.212.01.67 mL
DichloromethaneCH₂Cl₂84.93--~80 mL
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoroaniline (1.11 g, 10.0 mmol) and triethylamine (1.67 mL, 12.0 mmol) in 50 mL of anhydrous dichloromethane (DCM). Stir the solution at room temperature until all solids have dissolved. Cool the flask in an ice-water bath to 0 °C.

    • Rationale: Anhydrous DCM is used as the solvent because it is aprotic and will not react with the highly reactive acyl chloride.[9] Cooling the initial solution to 0 °C helps to control the initial exotherm of the reaction upon addition of the acyl chloride. Triethylamine is added as a base to neutralize the HCl byproduct.[1]

  • Acyl Chloride Addition: Separately, dissolve 4-nitrobenzoyl chloride (1.95 g, 10.5 mmol) in 30 mL of anhydrous DCM. Transfer this solution to a dropping funnel. Add the 4-nitrobenzoyl chloride solution dropwise to the stirred amine solution over a period of 20-30 minutes, ensuring the internal temperature remains below 10 °C.

    • Rationale: A slight excess of the acyl chloride ensures complete consumption of the limiting aniline reagent. Slow, dropwise addition is critical to prevent a rapid temperature increase, which could lead to side reactions and reduced yield.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

    • Rationale: Many Schotten-Baumann reactions proceed rapidly at room temperature.[7] The progress of the reaction should be monitored to determine completion.

  • Monitoring: Monitor the reaction using Thin Layer Chromatography (TLC) with a 4:1 Hexane:Ethyl Acetate eluent. Spot the starting 4-fluoroaniline and the reaction mixture. The reaction is complete when the 4-fluoroaniline spot has disappeared and a new, less polar product spot is dominant.

  • Quenching and Work-up: Transfer the reaction mixture to a 250 mL separatory funnel. Wash the organic layer sequentially with:

    • 50 mL of 1 M HCl solution.

    • 50 mL of saturated NaHCO₃ solution.

    • 50 mL of brine.

    • Rationale: The HCl wash removes the excess triethylamine and any remaining 4-fluoroaniline by converting them into their water-soluble hydrochloride salts. The NaHCO₃ wash neutralizes any remaining acidic species, including excess 4-nitrobenzoyl chloride (by hydrolysis) and HCl. The final brine wash removes the bulk of the dissolved water from the organic layer.

  • Isolation: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude solid product.[1]

  • Purification: Purify the crude solid by recrystallization from hot ethyl acetate.[3] Dissolve the crude product in a minimal amount of boiling ethyl acetate, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry in a vacuum oven.

Product Characterization and Validation

  • Appearance: The final product, N-(4-fluorophenyl)-4-nitrobenzamide, should be a pale yellow or off-white solid.

  • Molecular Formula: C₁₃H₉FN₂O₃

  • Molecular Weight: 260.22 g/mol [10]

  • Analytical Confirmation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

    • ¹H and ¹³C NMR: To confirm the chemical structure.

    • FT-IR Spectroscopy: To identify the characteristic amide C=O stretch (approx. 1670 cm⁻¹) and N-H stretch (approx. 3300 cm⁻¹).

    • Mass Spectrometry (MS): To confirm the molecular weight (m/z).[11]

    • Melting Point (MP): To assess purity; a sharp melting point range indicates high purity.

Safety Precautions and Waste Management

This protocol involves hazardous materials and must be performed with appropriate safety measures.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Chemical Fume Hood: All steps of this procedure must be conducted inside a certified chemical fume hood to avoid inhalation of toxic vapors and dust.[12]

  • Reagent Hazards:

    • 4-Nitrobenzoyl chloride: Corrosive and causes severe skin burns and eye damage. It is also a lachrymator and reacts with water, releasing HCl gas. Handle with extreme care and keep away from moisture.[12][13]

    • 4-Fluoroaniline: Toxic if swallowed, inhaled, or in contact with skin. It is also an irritant.[14]

    • Dichloromethane: A suspected carcinogen.

    • Triethylamine: Flammable and corrosive.

  • Waste Disposal: All organic and aqueous waste must be collected in appropriately labeled hazardous waste containers for disposal according to institutional and local environmental regulations. Do not pour any chemical waste down the drain.

Conclusion

The protocol described herein provides a reliable and efficient method for the synthesis of N-(4-fluorophenyl)-4-nitrobenzamide. By carefully controlling the reaction conditions and adhering to the specified work-up and purification procedures, researchers can obtain the target compound in high yield and purity. The emphasis on the rationale behind each step and strict adherence to safety protocols ensures the successful and safe execution of this synthesis, providing a valuable building block for further research in drug discovery and materials science.

References

  • Al-Hourani, B. J., Al-Awaida, W. A., Al-Khawaldeh, M. A., & Al-Qtaitat, A. I. (2024). N-(3-chlorophenethyl)-4-nitrobenzamide. Molbank, 2024(1), M1845. [Link]

  • Saeed, S., et al. (2012). N-(4-Chlorophenyl)-4-nitrobenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2768. [Link]

  • Santhosh, M. V., et al. (2016). Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. International Journal of Pharmacy and Biological Sciences, 6(2), 161-169. [Link]

  • Saeed, S., et al. (2011). N-(4-Bromophenyl)-4-nitrobenzamide. Acta Crystallographica Section E: Structure Reports Online, 67(2), o279. [Link]

  • Pomogaeva, L. S., et al. (1998). Method for production of 4-nitrobenzamide.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE. [Link]

  • González-Bacerio, J., et al. (2013). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry, 56(15), 6067–6081. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrobenzyl chloride. [Link]

  • MDPI. (2022). 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. Molecules, 27(19), 6296. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

  • Wang, X., et al. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 25(21), 5183. [Link]

  • Google Patents. (n.d.). Process for producing nitrobenzoyl chloride.
  • Organic Chemistry Data. (n.d.). Amine to Amide (via Acid Chloride). [Link]

  • Semantic Scholar. (2021). Synthesis and Antifungal and Insecticidal Activities of Novel N-Phenylbenzamide Derivatives Bearing a Trifluoro. [Link]

  • Pérez-Coronado, L. M., et al. (2024). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. ACS Omega. [Link]

  • Tran, P. H., et al. (2014). Efficient Friedel–Crafts Benzoylation of Aniline Derivatives with 4-fluorobenzoyl Chloride Using Copper Triflate in the Synthesis of Aminobenzophenones. Synthetic Communications, 44(6), 893-901. [Link]

  • Pearson. (2024). Show how you would use appropriate acyl chlorides and amines to synthesize the following amides. [Link]

  • Reddit. (2023). Need help in optimizing amide formation through acyl chloride pathway. [Link]

Sources

Developing N-(4-fluorophenyl)-4-nitrobenzamide as a Chemical Probe: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development and utilization of N-(4-fluorophenyl)-4-nitrobenzamide as a novel chemical probe. We present a structured approach, beginning with the fundamental characterization of the compound, followed by detailed protocols for target identification and validation, and culminating in methodologies for its application in cellular and biochemical assays. Our aim is to equip researchers with the necessary tools and insights to effectively employ this molecule for exploring biological pathways and accelerating drug discovery efforts. The protocols outlined herein are designed to be self-validating, emphasizing scientific integrity and reproducibility.

Introduction: The Rationale for a New Chemical Probe

The interrogation of complex biological systems often relies on the use of small molecules that can modulate the function of specific proteins. These "chemical probes" are powerful tools for dissecting cellular pathways and validating potential drug targets.[1][2][3] N-(4-fluorophenyl)-4-nitrobenzamide, a synthetically accessible benzamide derivative, presents an intriguing scaffold for chemical probe development. The presence of a nitro group, a common pharmacophore in bioactive molecules, and a fluorophenyl moiety suggests potential for specific interactions with biological macromolecules. While structurally related N-phenylbenzamide and nitrobenzamide compounds have demonstrated a range of biological activities, including anticancer and antimicrobial effects, the specific targets and mechanism of action of N-(4-fluorophenyl)-4-nitrobenzamide remain uncharacterized.[4][5]

This guide provides a roadmap for the systematic development of N-(4-fluorophenyl)-4-nitrobenzamide from a compound of unknown function into a validated chemical probe. We will address the critical aspects of probe development, including synthesis and characterization, target deconvolution, and rigorous validation of its biological activity and selectivity.

Synthesis and Characterization of N-(4-fluorophenyl)-4-nitrobenzamide

The successful development of a chemical probe begins with a robust and scalable synthesis, followed by thorough characterization to ensure purity and structural integrity.

Synthesis Protocol

N-(4-fluorophenyl)-4-nitrobenzamide can be synthesized via a straightforward amidation reaction between 4-nitrobenzoyl chloride and 4-fluoroaniline.

Materials:

  • 4-nitrobenzoyl chloride

  • 4-fluoroaniline

  • Pyridine or Triethylamine (base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 4-fluoroaniline (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 4-nitrobenzoyl chloride (1.05 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Collect the fractions containing the pure product and evaporate the solvent to yield N-(4-fluorophenyl)-4-nitrobenzamide as a solid.

Physicochemical Characterization

It is imperative to confirm the identity and purity of the synthesized compound.

Parameter Expected Value
Molecular Formula C₁₃H₉FN₂O₃
Molecular Weight 260.22 g/mol
CAS Number 347-81-9[6]
Appearance Off-white to yellow solid
Purity (by HPLC) >95%

Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

Target Identification and Validation: Unveiling the Molecular Target

A critical step in chemical probe development is the identification of its biological target(s).[5][7] Given the unknown nature of N-(4-fluorophenyl)-4-nitrobenzamide's interactions, a multi-pronged approach is recommended.

Initial Hypothesis Generation: Kinase Profiling

Many small molecule inhibitors target protein kinases. Therefore, an initial broad screening against a panel of kinases can provide valuable starting information.[8][9]

Protocol: Kinase Panel Screening

  • Outsource N-(4-fluorophenyl)-4-nitrobenzamide for screening against a comprehensive kinase panel (e.g., KINOMEscan™ or similar services).[8][10][11]

  • The service will typically provide data on the binding affinity or inhibitory activity of the compound against hundreds of kinases.

  • Analyze the results to identify any kinases that show significant interaction with the compound.

Rationale: This approach provides a rapid and broad overview of potential kinase targets, guiding subsequent validation efforts.

Unbiased Target Identification Strategies

To identify non-kinase targets or to confirm initial kinase hits in a cellular context, unbiased proteomic approaches are essential.

This classic technique involves immobilizing the chemical probe on a solid support to "pull down" its binding partners from a cell lysate.[6][12][13][14]

Workflow for Affinity-Based Target Identification

G cluster_synthesis Probe Synthesis cluster_pulldown Affinity Pulldown cluster_analysis Protein Identification start Synthesize Linker-Modified N-(4-fluorophenyl)-4-nitrobenzamide immobilize Immobilize on Solid Support (e.g., Sepharose beads) start->immobilize incubate Incubate Lysate with Immobilized Probe immobilize->incubate lysate Prepare Cell Lysate lysate->incubate wash Wash Beads to Remove Non-specific Binders incubate->wash elute Elute Bound Proteins wash->elute sds SDS-PAGE and In-gel Digestion elute->sds ms LC-MS/MS Analysis sds->ms db Database Search and Protein Identification ms->db

Caption: Workflow for affinity chromatography-based target identification.

Protocol: Affinity Chromatography

  • Probe Derivatization: Synthesize an analog of N-(4-fluorophenyl)-4-nitrobenzamide with a linker suitable for immobilization (e.g., an amine or alkyne). It is crucial that the linker attachment point minimizes disruption of the compound's binding activity.

  • Immobilization: Covalently attach the derivatized probe to a solid support (e.g., NHS-activated Sepharose beads).

  • Cell Lysis: Prepare a protein lysate from a relevant cell line.

  • Incubation: Incubate the cell lysate with the immobilized probe and a control (beads with no probe).

  • Washing: Thoroughly wash the beads to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins.

  • Protein Identification: Identify the eluted proteins using mass spectrometry.

Self-Validation: To increase confidence in the identified hits, perform competition experiments where the cell lysate is pre-incubated with an excess of free N-(4-fluorophenyl)-4-nitrobenzamide before adding the immobilized probe. True binding partners should be outcompeted and thus absent in the final eluate.

CETSA is a powerful method to confirm direct target engagement in a cellular environment. It is based on the principle that a ligand binding to its target protein increases the protein's thermal stability.[15][16][17][18][19]

Workflow for CETSA

G start Treat Cells with Probe or Vehicle Control heat Heat Cell Suspensions to a Range of Temperatures start->heat lyse Lyse Cells heat->lyse separate Separate Soluble and Precipitated Proteins lyse->separate analyze Analyze Soluble Fraction by Western Blot or Mass Spec separate->analyze plot Plot Protein Abundance vs. Temperature analyze->plot

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol: CETSA

  • Cell Treatment: Treat intact cells with N-(4-fluorophenyl)-4-nitrobenzamide or a vehicle control.

  • Heating: Heat the cell suspensions to a range of temperatures.

  • Lysis and Separation: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.

  • Analysis: Analyze the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

  • Data Interpretation: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

In Vitro and In Vivo Characterization

Once a putative target is identified and validated, the next step is to characterize the probe's potency, selectivity, and cellular effects.

Biochemical Assays

If the target is an enzyme, its activity can be measured in the presence of varying concentrations of the probe to determine the IC₅₀ value.

Example Protocol: Kinase Inhibition Assay

  • Assay Setup: In a microplate, combine the recombinant kinase, its specific substrate, and ATP.

  • Compound Addition: Add N-(4-fluorophenyl)-4-nitrobenzamide at a range of concentrations.

  • Incubation: Allow the reaction to proceed for a defined period.

  • Detection: Measure the amount of product formed using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: Plot the percentage of inhibition versus the compound concentration and fit the data to a dose-response curve to determine the IC₅₀.

Cell-Based Assays

Cell-based assays are crucial for confirming that the probe engages its target in a cellular context and elicits a functional response.

Protocol: Target Engagement Biomarker Assay

  • Identify a downstream biomarker of the target's activity (e.g., phosphorylation of a substrate for a kinase).

  • Treat cells with a dose-range of N-(4-fluorophenyl)-4-nitrobenzamide.

  • Lyse the cells and measure the levels of the biomarker using Western blotting or an ELISA-based method.

  • Determine the EC₅₀ value, which is the concentration of the probe that produces 50% of the maximal effect.

Selectivity Profiling

A good chemical probe should be selective for its intended target.[1][3]

Strategies for Assessing Selectivity:

  • Broad Profiling: Screen the probe against a panel of related proteins (e.g., a kinome panel if the primary target is a kinase).

  • Inactive Control: Synthesize a structurally similar analog of the probe that is inactive against the primary target. This control should be used in parallel in cellular assays to ensure that the observed phenotype is due to on-target activity.[3]

  • Orthogonal Probe: Use a structurally distinct probe that targets the same protein to see if it recapitulates the same phenotype.[3]

Safety and Handling

Proper safety precautions are essential when working with any chemical compound.

General Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[20][21]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[21][22]

  • Avoid inhalation of dust and contact with skin and eyes.[22][23]

Toxicology Information (based on related compounds):

  • Nitroaromatic compounds can be toxic.[24] Handle with care.

  • Refer to the Safety Data Sheet (SDS) for detailed information on hazards, first aid measures, and disposal.[20][21][22][24]

Conclusion

The development of N-(4-fluorophenyl)-4-nitrobenzamide as a chemical probe offers a valuable opportunity to explore novel biological space. By following the systematic approach outlined in these application notes, from synthesis and characterization to target identification and rigorous validation, researchers can establish this compound as a reliable tool for chemical biology and drug discovery. The key to success lies in a multi-faceted and self-validating experimental design that provides a clear link between the chemical probe, its molecular target, and the resulting cellular phenotype.

References

  • Blagg, J. and Workman, P. (2017). Choose and Use Your Chemical Probe Wisely to Explore Cancer Biology. Cancer Cell, 32(1), 9-25. [Link]

  • Frye, S. V. (2010). The art of the chemical probe. Nature Chemical Biology, 6(3), 159-161. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. [Link]

  • Schenone, M., Dancík, V., Wagner, B. K., & Clemons, P. A. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232–240. [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. [Link]

  • Lee, S., et al. (2021). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Molecules, 26(15), 4485. [Link]

  • Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 4(3), 149-153. [Link]

  • Wang, S., et al. (2023). Affinity Chromatographic Method for Determining Drug–Protein Interaction with Enhanced Speed Than Typical Frontal Analysis. Langmuir, 39(30), 10567–10574. [Link]

  • The Royal Society of Chemistry. (2020). Assays to Characterize the Cellular Pharmacology of a Chemical Probe. In Chemical Probes for Biological Systems. [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. [Link]

  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. [Link]

  • Frye, S. V. (2010). The art of the chemical probe. Nature Chemical Biology, 6(3), 159-161. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • ResearchGate. (n.d.). Affinity chromatography-based proteomics for drug target deconvolution. [Link]

  • European Federation for Medicinal Chemistry. (2020). Best Practices: Chemical Probes Webinar. [Link]

  • NIH Grants and Funding. (2024). Assay development and screening for discovery of chemical probes, drugs or immunomodulators. [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • Taylor & Francis Online. (2023). Different chemical proteomic approaches to identify the targets of lapatinib. [Link]

  • PubMed. (2013). Target identification of small molecules based on chemical biology approaches. [Link]

  • Eurofins Discovery. (2016). Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services. [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). [Link]

  • U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Analytical Methods Using Nucleic Acid Sequenced-Based Technologies. [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link]

  • AACR Journals. (n.d.). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. [Link]

  • Reaction Biology. (n.d.). Kinase Screening & Profiling Service. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrobenzoic acid. [Link]

  • ACS Publications. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Resistance to N-(4-fluorophenyl)-4-nitrobenzamide in Cancer Cells

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSG-N4FPNB-2026-01

Version: 1.0

Introduction: This technical support guide is intended for researchers, scientists, and drug development professionals investigating the novel anticancer compound N-(4-fluorophenyl)-4-nitrobenzamide. As an investigational agent, resistance mechanisms are still being elucidated. This document provides a framework for troubleshooting and overcoming potential resistance based on the compound's chemical structure and established principles of drug resistance in cancer therapy. The core hypotheses underpinning this guide are that N-(4-fluorophenyl)-4-nitrobenzamide may function as a hypoxia-activated prodrug and/or a modulator of key cellular pathways, and that resistance can emerge through various well-documented mechanisms.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the presumed mechanism of action of N-(4-fluorophenyl)-4-nitrobenzamide?

A1: While specific target validation for N-(4-fluorophenyl)-4-nitrobenzamide is ongoing, its structure, featuring a nitroaromatic group, suggests it may act as a hypoxia-activated prodrug . In the low-oxygen (hypoxic) environment characteristic of solid tumors, the nitro group can be reduced by cellular nitroreductases to form cytotoxic metabolites that induce cell death, potentially through DNA damage or the generation of reactive oxygen species (ROS).[1][2][3][4] Additionally, the N-phenylbenzamide scaffold is present in compounds known to exhibit a range of biological activities, including the inhibition of tubulin polymerization and the induction of apoptosis.[5][6]

Q2: My cancer cell line is showing reduced sensitivity to N-(4-fluorophenyl)-4-nitrobenzamide. What are the likely causes?

A2: Reduced sensitivity, or resistance, can be multifactorial. Based on established mechanisms for similar compounds, the primary suspects include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump the compound out of the cell before it can exert its effect.

  • Altered Drug Metabolism: Changes in the activity of nitroreductase enzymes, crucial for the activation of hypoxia-activated prodrugs, can lead to resistance.

  • Evasion of Apoptosis: Upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) or downregulation of pro-apoptotic proteins can render cells resistant to the drug's cytotoxic effects.

  • Enhanced DNA Repair: If the compound induces DNA damage, cancer cells may upregulate DNA repair pathways to survive.

  • Changes in the Tumor Microenvironment: An increase in tumor oxygenation can reduce the activation of hypoxia-activated prodrugs.

Q3: How can I confirm that my cell line has developed resistance to N-(4-fluorophenyl)-4-nitrobenzamide?

A3: Resistance is typically confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value. You can determine this by performing a dose-response cytotoxicity assay (e.g., MTT, CellTiter-Glo®) on your resistant cell line and comparing the results to the parental, sensitive cell line. A fold-change in IC50 of 5-10 or greater is generally considered a strong indicator of resistance.

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting workflows for common issues encountered during experiments with N-(4-fluorophenyl)-4-nitrobenzamide.

Troubleshooting Issue 1: Gradual Loss of Compound Efficacy in Long-Term Cultures

Symptoms:

  • Initial sensitivity to the compound is observed.

  • Over subsequent passages with continuous drug exposure, higher concentrations are required to achieve the same level of cell death.

  • The IC50 value of the cell line progressively increases.

Potential Causes and Investigative Workflows:

  • Cause A: Upregulation of Drug Efflux Pumps

    • Hypothesis: Cancer cells are actively transporting N-(4-fluorophenyl)-4-nitrobenzamide out of the cell via ABC transporters like P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), or BCRP (ABCG2).

    • Workflow:

      • Gene and Protein Expression Analysis: Compare the mRNA and protein levels of common ABC transporters (ABCB1, ABCC1, ABCG2) in your resistant and parental cell lines using qPCR and Western blotting, respectively.

      • Functional Efflux Assay: Utilize fluorescent substrates of ABC transporters (e.g., Rhodamine 123 for P-gp) to measure efflux activity. A lower intracellular accumulation of the fluorescent substrate in the resistant cells compared to the parental cells indicates increased efflux.

      • Re-sensitization with Efflux Pump Inhibitors: Treat the resistant cells with N-(4-fluorophenyl)-4-nitrobenzamide in combination with known ABC transporter inhibitors (e.g., Verapamil for P-gp, MK-571 for MRP1). A significant decrease in the IC50 value in the presence of the inhibitor suggests that drug efflux is a major resistance mechanism.

  • Cause B: Altered Metabolic Activation (for Hypoxia-Activated Prodrugs)

    • Hypothesis: If N-(4-fluorophenyl)-4-nitrobenzamide requires hypoxic activation, resistance may arise from decreased expression or activity of nitroreductase enzymes.

    • Workflow:

      • Nitroreductase Activity Assay: Measure the nitroreductase activity in cell lysates from both parental and resistant cell lines using a colorimetric or fluorometric assay.

      • Gene Expression Analysis of Nitroreductases: Quantify the mRNA levels of known nitroreductases (e.g., NQO1, NQO2) using qPCR.

      • Hypoxia-Dependent Cytotoxicity: Compare the cytotoxicity of N-(4-fluorophenyl)-4-nitrobenzamide under normoxic (21% O2) and hypoxic (1-2% O2) conditions in both parental and resistant cell lines. A loss of hypoxia-selective toxicity in the resistant line points to a defect in the hypoxia-activation pathway.

  • Cause C: Evasion of Apoptosis

    • Hypothesis: Resistant cells have acquired alterations in apoptotic signaling pathways, rendering them less susceptible to drug-induced cell death.

    • Workflow:

      • Apoptosis Pathway Profiling: Use Western blotting to assess the expression levels of key pro- and anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Mcl-1, Bax, Bak, cleaved caspase-3) in parental and resistant cells following drug treatment.

      • Functional Apoptosis Assays: Perform assays such as Annexin V/PI staining followed by flow cytometry to quantify the percentage of apoptotic cells in both cell lines after treatment.

      • Combination Therapy with Apoptosis Sensitizers: Co-treat resistant cells with N-(4-fluorophenyl)-4-nitrobenzamide and a BH3 mimetic (e.g., Venetoclax, Navitoclax) to see if you can restore sensitivity.

Troubleshooting Workflow: Investigating Resistance to N-(4-fluorophenyl)-4-nitrobenzamide

G start Reduced Sensitivity to N-(4-fluorophenyl)-4-nitrobenzamide efflux Hypothesis 1: Increased Drug Efflux start->efflux metabolism Hypothesis 2: Altered Drug Metabolism start->metabolism apoptosis Hypothesis 3: Evasion of Apoptosis start->apoptosis qPCR_WB qPCR & Western Blot (ABCB1, ABCC1, ABCG2) efflux->qPCR_WB rhodamine Functional Efflux Assay (e.g., Rhodamine 123) efflux->rhodamine nitroreductase_assay Nitroreductase Activity Assay metabolism->nitroreductase_assay qPCR_nitro qPCR for Nitroreductases (e.g., NQO1) metabolism->qPCR_nitro apoptosis_WB Western Blot for Apoptosis Markers (Bcl-2 family, Caspases) apoptosis->apoptosis_WB annexinV Annexin V/PI Staining (Flow Cytometry) apoptosis->annexinV inhibitor Co-treatment with Efflux Pump Inhibitors qPCR_WB->inhibitor rhodamine->inhibitor efflux_conclusion Conclusion: Efflux-Mediated Resistance inhibitor->efflux_conclusion hypoxia_assay Hypoxia vs. Normoxia Cytotoxicity Assay nitroreductase_assay->hypoxia_assay qPCR_nitro->hypoxia_assay metabolism_conclusion Conclusion: Defective Prodrug Activation hypoxia_assay->metabolism_conclusion bh3_mimetic Co-treatment with BH3 Mimetics apoptosis_WB->bh3_mimetic annexinV->bh3_mimetic apoptosis_conclusion Conclusion: Apoptotic Evasion bh3_mimetic->apoptosis_conclusion

Caption: A logical workflow for investigating the mechanisms of resistance to N-(4-fluorophenyl)-4-nitrobenzamide.

Part 3: Experimental Protocols

Protocol 1: Generation of a Resistant Cancer Cell Line
  • Determine the initial IC50: Culture the parental cancer cell line and determine the IC50 of N-(4-fluorophenyl)-4-nitrobenzamide using a standard cytotoxicity assay (e.g., MTT).

  • Initial Drug Exposure: Treat the parental cells with N-(4-fluorophenyl)-4-nitrobenzamide at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Stepwise Dose Escalation: Once the cells have recovered and are proliferating at a normal rate, increase the drug concentration by a factor of 1.5-2. Continue this stepwise increase in concentration as the cells adapt and become resistant.

  • Cryopreservation: At each successful dose escalation, cryopreserve a batch of cells. This is crucial in case of cell death at a higher concentration.

  • Confirmation of Resistance: After several months of continuous culture in the presence of the drug, confirm the resistance by performing a dose-response curve and calculating the new IC50. Compare this to the IC50 of the parental cell line.

Protocol 2: ABC Transporter Functional Assay using Rhodamine 123
  • Cell Seeding: Seed both parental and resistant cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.

  • Rhodamine 123 Incubation: Remove the culture medium and incubate the cells with medium containing Rhodamine 123 (typically 1-5 µM) for 30-60 minutes at 37°C.

  • Washing: Remove the Rhodamine 123-containing medium and wash the cells twice with ice-cold PBS.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: Compare the fluorescence intensity between the parental and resistant cells. Lower fluorescence in the resistant cells suggests higher efflux activity.

Part 4: Data Presentation

Table 1: Hypothetical Data for Characterizing a Resistant Cell Line

ParameterParental Cell LineResistant Cell LineFold ChangeImplication
IC50 (µM) 2.550.020Significant Resistance
ABCB1 mRNA (relative expression) 1.015.215.2Upregulation of a key efflux pump
Rhodamine 123 Accumulation (RFU) 850012000.14Increased efflux activity
Cleaved Caspase-3 (relative protein level) 1.00.20.2Reduced apoptotic response
Nitroreductase Activity (nmol/min/mg) 10.59.80.93No significant change

Part 5: Signaling Pathway Visualization

Diagram 1: Hypothesized Mechanism of Action and Resistance

G cluster_extracellular Extracellular cluster_cell Cancer Cell Drug_Ext N-(4-fluorophenyl)-4-nitrobenzamide (Extracellular) Drug_Int N-(4-fluorophenyl)-4-nitrobenzamide (Intracellular) Drug_Ext->Drug_Int Diffusion ABC_Transporter ABC Transporter (e.g., P-gp) Drug_Int->ABC_Transporter Binding Nitroreductase Nitroreductase Drug_Int->Nitroreductase Activation (Hypoxia) ABC_Transporter->Drug_Ext Efflux Activated_Drug Cytotoxic Metabolite Nitroreductase->Activated_Drug DNA_Damage DNA Damage Activated_Drug->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Resistance_Mechanisms Resistance Mechanisms Resistance_Mechanisms->Nitroreductase Downregulation Resistance_Mechanisms->Apoptosis Inhibition

Caption: Hypothesized mechanism of action and key points of resistance for N-(4-fluorophenyl)-4-nitrobenzamide.

References

  • Hypoxia-activated prodrugs (HAPs) in cancer therapy. Wilson, W. R., & Hay, M. P. (2011). Nature Reviews Cancer, 11(6), 393-410. [Link]

  • ABC transporters in drug resistance. Gottesman, M. M., Fojo, T., & Bates, S. E. (2002). Nature Reviews Cancer, 2(1), 48-58. [Link]

  • Targeting apoptosis in cancer therapy. Adams, J. M., & Cory, S. (2018). New England Journal of Medicine, 379(21), 2040-2050. [Link]

  • Nitroreductase-mediated activation of prodrugs. Williams, E. M., Little, R. F., Mowday, A. M., Rich, M. H., Chan-Hyams, J. V., Copp, J. N., & Smaill, J. B. (2015). Biochemical Pharmacology, 98(4), 540-552. [Link]

  • Leveraging Hypoxia-Activated Prodrugs to Prevent Drug Resistance in Solid Tumors. Brady, R. M., Jeong, K. S., & Enderling, H. (2019). Cancer Research, 79(7), 1603-1614. [Link]

  • Application of Hypoxia-Activated Prodrugs in Tumor Therapy: Design Strategies and Perspectives. Wang, J., Zhang, J., & Li, Z. (2021). Journal of Medicinal Chemistry, 64(19), 14243-14271. [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Zhang, L., et al. (2020). Molecules, 25(21), 5123. [Link]

  • Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Sławiński, J., et al. (2021). Molecules, 26(16), 4983. [Link]

  • Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Wang, Y., et al. (2013). Molecules, 18(4), 3630-3647. [Link]

  • Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Güngör, T., & Gür, M. (2024). Pharmaceuticals, 17(8), 968. [Link]

  • 4-Nitrobenzamide. National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 12091. [Link]

  • The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy. Sun, J. D., Liu, Q., Wang, J., & Minchinton, A. I. (2012). Frontiers in Pharmacology, 3, 137. [Link]

  • N-(4-Bromophenyl)-4-nitrobenzamide. Saeed, S., Jasinski, J. P., & Keele, J. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o279. [Link]

  • Synthesis and Antifungal and Insecticidal Activities of Novel N-Phenylbenzamide Derivatives Bearing a Trifluoromethyl-Substituted Pyrimidine Moiety. Li, Q., et al. (2021). Journal of Agricultural and Food Chemistry, 69(38), 11215-11225. [Link]

  • The discovery of phenylbenzamide derivatives as Grb7-based antitumor agents. Chen, Y., et al. (2012). Bioorganic & Medicinal Chemistry Letters, 22(18), 5829-5832. [Link]

  • N-(4-Chlorophenyl)-4-nitrobenzamide. Saeed, S., Jasinski, J. P., & Keele, J. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2768. [Link]

  • Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. Pérez-García, L. A., et al. (2025). Molecules, 30(10), 2345. [Link]

  • Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. Torres-García, D., et al. (2020). Current Pharmaceutical Design, 26(34), 4215-4221. [Link]

  • Rational Design, Synthesis and Cytotoxic Activity of N-(Phenylcarbamoyl)Benzamide on HeLa Cell Lines. Sari, Y. P., & Anwar, E. (2025). Indonesian Journal of Pharmacy, 36(3), 205-214. [Link]

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Tran, P., et al. (2025). European Journal of Medicinal Chemistry, 294, 117735. [Link]

  • Selectively Targeting Tumor Hypoxia With the Hypoxia-Activated Prodrug CP-506. Hunter, F. W., et al. (2019). Molecular Cancer Therapeutics, 18(11), 1964-1975. [Link]

  • Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. Zhang, X., et al. (2021). European Journal of Medicinal Chemistry, 216, 113316. [Link]

  • Hypoxia-Inducible Factor-Dependent and Independent Mechanisms Underlying Chemoresistance of Hypoxic Cancer Cells. Lin, C. H., & Chien, M. H. (2022). International Journal of Molecular Sciences, 23(19), 11849. [Link]

Sources

minimizing off-target effects of N-(4-fluorophenyl)-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for scientists working with N-(4-fluorophenyl)-4-nitrobenzamide (FNB) , a potent investigational inhibitor of Kinase X. As Senior Application Scientists, we have compiled this information based on extensive field experience and established best practices to help you anticipate, identify, and minimize potential off-target effects in your experiments. Our goal is to ensure the highest quality data and accelerate your research and development efforts.

FNB Overview

N-(4-fluorophenyl)-4-nitrobenzamide (FNB) is a synthetic small molecule designed as an ATP-competitive inhibitor of Kinase X , a serine/threonine kinase implicated in the progression of certain solid tumors. While FNB exhibits high potency for its primary target, like many kinase inhibitors, it has the potential to interact with other proteins, leading to off-target effects. Understanding and controlling for these interactions is critical for accurate interpretation of experimental results and for the compound's preclinical development.

Frequently Asked Questions (FAQs)

Here we address common initial questions regarding the selectivity and use of FNB.

Q1: What are off-target effects and why are they a primary concern with small molecule inhibitors?

A: Off-target effects are unintended interactions between a drug or investigational compound and proteins other than the intended therapeutic target.[1][2] For kinase inhibitors like FNB, these effects often arise from binding to other kinases with structurally similar ATP-binding pockets.[3] These unintended interactions can lead to a variety of issues, including:

  • Misinterpretation of Data: A cellular phenotype might be incorrectly attributed to the inhibition of the primary target (on-target effect) when it is actually caused by an off-target interaction.

  • Cellular Toxicity: Inhibition of essential "housekeeping" proteins can lead to cellular stress or death, confounding viability assays.

  • Unpredictable In Vivo Outcomes: Off-target effects are a significant cause of adverse events and toxicity in preclinical and clinical studies, leading to high rates of drug attrition.[1]

Q2: How can I get a preliminary assessment of FNB's selectivity?

A: The most effective first step is to perform a broad in vitro kinase panel screen. These services, offered by various commercial vendors, test the compound against hundreds of kinases at a fixed concentration (e.g., 1 µM) to identify potential off-target "hits." This provides a "snapshot" of the compound's selectivity profile and guides further investigation.

Q3: What is a good starting concentration for my cell-based assays to maximize on-target specificity?

A: As a general rule, we recommend starting with a concentration that is at or slightly above the EC50 for the on-target (Kinase X) in your cell type of interest, but well below the EC50 for any identified off-targets. A 10-fold or greater selectivity window is a good starting point. For example, if the EC50 for Kinase X inhibition is 100 nM and the EC50 for the most potent off-target is 1 µM, working in the 100-200 nM range is advisable. Exceeding this range significantly increases the likelihood of engaging off-targets and producing confounding results.

Q4: Is there a simple way to confirm that the cellular effect I'm observing is due to Kinase X inhibition?

A: The use of a structurally similar, inactive control compound is a powerful and straightforward approach. An ideal control molecule has a minor chemical modification that ablates its activity against Kinase X but retains similar physicochemical properties. If your phenotype is observed with FNB but not with the inactive control, it strongly suggests the effect is on-target. Additionally, performing rescue experiments by expressing a drug-resistant mutant of Kinase X can also validate on-target effects.[4]

Troubleshooting & In-Depth Validation Guides

This section provides detailed, question-driven guides for addressing specific issues you may encounter during your experiments.

Guide 1: Phenotype-Target Mismatch

Question: I'm observing a significant decrease in cell viability at a concentration where I expect specific inhibition of Kinase X, but this phenotype is stronger than what has been reported for Kinase X knockout. How can I determine if this is an off-target effect?

Answer: This is a classic scenario that requires a systematic approach to distinguish on-target from off-target effects. The goal is to first rigorously validate on-target engagement and then investigate other possibilities.

Step 1: Confirm On-Target Engagement in Your System

Before you can attribute a phenotype to an off-target, you must be certain that FNB is engaging and inhibiting Kinase X at the concentration used.

  • Action: Perform a Western blot analysis to probe the phosphorylation status of a known, direct downstream substrate of Kinase X.

  • Rationale: A reduction in the phosphorylation of the substrate provides direct evidence that FNB is inhibiting Kinase X's catalytic activity within the cell.[3] A dose-response experiment (e.g., 10 nM to 10 µM FNB) will allow you to determine the EC50 for target inhibition and correlate it with the phenotypic EC50. A significant divergence between these two values suggests an off-target effect.

Step 2: Utilize a Negative Control Compound
  • Action: If available, treat your cells with an inactive analog of FNB at the same concentration.

  • Rationale: As mentioned in the FAQs, an inactive analog is one of the best tools to dissect on- and off-target effects.[4][5] If the inactive analog does not produce the same potent cytotoxic effect, it strongly implicates that the observed phenotype is mediated, at least in part, by the inhibition of Kinase X or a very structurally sensitive off-target.

Step 3: Investigate Potential Off-Targets from Kinase Profiling
  • Action: Review your initial kinase panel data. Identify the most potent off-target kinases. Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that FNB is binding to these off-targets in your cells at the concentrations of interest.

  • Rationale: An in vitro kinase screen only shows biochemical inhibition. It does not prove that the compound can enter the cell and bind to the target in the complex cellular environment. CETSA is a powerful method for verifying target engagement in intact cells without modifying the compound.[6][7] It is based on the principle that ligand binding increases a protein's thermal stability.[7]

cluster_workflow Troubleshooting Workflow: Phenotype-Target Mismatch A Unexpected Phenotype Observed (e.g., excess toxicity) B Step 1: Validate On-Target Engagement (Western Blot for p-Substrate) A->B C Step 2: Use Inactive Control Does the control show the phenotype? B->C D Step 3: Validate Off-Target Engagement (CETSA for top kinase hits) C->D No E Conclusion: Phenotype is On-Target C->E Yes (partially or fully) F Conclusion: Phenotype is Off-Target D->F Positive Engagement G Data Interpretation E->G F->G

Caption: Workflow for dissecting on-target vs. off-target phenotypes.

Guide 2: Identifying Novel Off-Targets

Question: My kinase screen came back clean, and my on-target validation looks good, but I still suspect an off-target effect from a non-kinase protein. How can I identify unknown binding partners of FNB?

Answer: Identifying completely novel off-targets requires unbiased, proteome-wide approaches. Chemical proteomics is the gold standard for this application.[8][9]

Overview of the Chemical Proteomics Approach

This method uses a modified version of your compound to "fish" for its binding partners in a cell lysate.

  • Probe Synthesis: FNB is synthesized with a linker arm attached to a part of the molecule that is not critical for target binding. This linker is then attached to a solid support, like sepharose beads.

  • Affinity Purification: The FNB-coated beads are incubated with a total cell lysate. Proteins that bind to FNB will stick to the beads, while non-binding proteins are washed away.

  • Competitive Elution: To distinguish specific from non-specific binders, the beads are then incubated with an excess of free, unmodified FNB. The specifically bound proteins will be displaced from the beads by the free compound.

  • Mass Spectrometry: The proteins that are specifically eluted are then identified using mass spectrometry (MS).

This powerful technique can provide a comprehensive list of proteins that interact directly with FNB in a complex biological sample.[8]

cluster_pathway Hypothetical On- and Off-Target Signaling FNB FNB KinaseX On-Target Kinase X FNB->KinaseX Inhibits OffTargetKinase Off-Target Kinase Y FNB->OffTargetKinase Inhibits (at higher conc.) OnTargetPathway Desired Pathway (e.g., Anti-proliferative) KinaseX->OnTargetPathway Regulates OffTargetPathway Unintended Pathway (e.g., Toxicity) OffTargetKinase->OffTargetPathway Regulates

Caption: FNB can inhibit its intended target and an unintended off-target.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

This protocol is for confirming the binding of FNB to a specific target protein in intact cells.

Materials:

  • Cell culture medium, PBS, trypsin

  • FNB and vehicle control (e.g., DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Equipment for protein quantification (e.g., BCA assay)

  • Equipment for protein detection (e.g., Western blot apparatus, specific primary antibody for the target protein)

Methodology:

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with the desired concentrations of FNB or vehicle for 1-2 hours under normal culture conditions.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in a small volume of PBS containing protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by a 3-minute cooling step at room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Centrifugation: Separate the soluble protein fraction (containing stabilized, non-aggregated protein) from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Analysis: Carefully collect the supernatant. Quantify the amount of the specific target protein remaining in the soluble fraction using Western blotting or another suitable detection method.

  • Data Interpretation: Plot the relative amount of soluble target protein as a function of temperature for both vehicle- and FNB-treated samples. A shift of the curve to the right for the FNB-treated sample indicates thermal stabilization and confirms target engagement.[6][10][11]

Table 1: Example CETSA Data Interpretation

Temperature (°C)Vehicle (Relative Signal)1 µM FNB (Relative Signal)Interpretation
501.001.00No denaturation
540.850.98FNB provides stabilization
580.520.89Peak stabilization difference
620.150.45Both denaturing, FNB still protective

References

  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. Retrieved from [Link]

  • MDPI. (2026). Identification of FDA-Approved Drugs as Potential Inhibitors of WEE2: Structure-Based Virtual Screening and Molecular Dynamics with Perspectives for Machine Learning-Assisted Prioritization. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2023). Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni. Retrieved from [Link]

  • Frontiers. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Retrieved from [Link]

  • Xtalks. (2017). webinar recording: resolving the question of on- or off-target toxicity – a case study. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2023). Different chemical proteomic approaches to identify the targets of lapatinib. Retrieved from [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development. Retrieved from [Link]

  • ResearchGate. (2025). Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • ACS Publications. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • PubMed. (2013). Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. Retrieved from [Link]

  • ACS Publications. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Off-target identification by chemical proteomics for the understanding of drug side effects. Retrieved from [Link]

  • ResearchGate. (2025). Methods for detecting off-target effects of CRISPR/Cas9. Retrieved from [Link]

  • MDPI. (n.d.). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Parallelized identification of on- and off-target protein interactions. Retrieved from [Link]

  • ACS Publications. (2023). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites | Journal of Medicinal Chemistry. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Retrieved from [Link]

  • Drug Discovery World. (2021). Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

  • bioRxiv. (2020). A Proteomic Platform to Identify Off-Target Proteins Associated with Therapeutic Modalities that Induce Protein Degradation or Gene Silencing. Retrieved from [Link]

  • MDPI. (n.d.). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Cellular thermal shift assay: an approach to identify and assess protein target engagement. Retrieved from [Link]

Sources

N-(4-fluorophenyl)-4-nitrobenzamide purification challenges and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(4-fluorophenyl)-4-nitrobenzamide

Welcome to the technical support center for N-(4-fluorophenyl)-4-nitrobenzamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges associated with the purification of this compound. Drawing from established chemical principles and practical laboratory experience, this document provides in-depth troubleshooting guides, frequently asked questions, and validated protocols to ensure you achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a typical synthesis of N-(4-fluorophenyl)-4-nitrobenzamide?

A1: The most prevalent impurities arise directly from the starting materials and potential side reactions. The standard synthesis involves the acylation of 4-fluoroaniline with 4-nitrobenzoyl chloride. Therefore, the primary impurities you will likely encounter are:

  • Unreacted 4-fluoroaniline: A basic impurity that can be difficult to remove if it co-precipitates with the product.

  • Unreacted 4-nitrobenzoyl chloride: Although highly reactive, it can persist if the reaction is incomplete. It is rapidly hydrolyzed to 4-nitrobenzoic acid upon aqueous workup.

  • 4-Nitrobenzoic acid: This is the hydrolysis product of 4-nitrobenzoyl chloride and is a significant acidic impurity.[1][2] Its presence is almost guaranteed after an aqueous workup.

  • Diacylated product (side-reaction): While less common under standard conditions, it's a possibility if the reaction conditions are not well-controlled.

Understanding these impurities is the first step in designing an effective purification strategy.

Q2: What is the best initial approach for purifying the crude product?

A2: A multi-step approach is most effective.

  • Aqueous Workup: The first step post-reaction should always be a thorough aqueous workup. This involves washing the crude product (typically dissolved in an organic solvent like ethyl acetate or dichloromethane) sequentially with a dilute acid (e.g., 1M HCl) to remove basic impurities like residual 4-fluoroaniline[3], followed by a dilute base (e.g., 5% NaOH or saturated NaHCO₃ solution) to remove acidic impurities like 4-nitrobenzoic acid. A final wash with brine will help to remove residual water before drying the organic layer.

  • Recrystallization: After the initial workup and removal of the solvent, recrystallization is the most powerful and scalable technique for purifying N-(4-fluorophenyl)-4-nitrobenzamide.[4] Ethanol, ethyl acetate, or a mixed solvent system like ethanol/water or ethyl acetate/hexane are often effective.[4][5][6]

Q3: How can I reliably assess the purity of my final product?

A3: A combination of techniques is recommended for a comprehensive assessment:

  • Thin-Layer Chromatography (TLC): An excellent first-pass technique to quickly check for the presence of impurities. A single spot in multiple solvent systems is a good indicator of high purity.

  • Melting Point Analysis: A sharp melting point range that is consistent with literature values indicates high purity. Impurities will typically broaden the melting point range and depress the melting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for structural confirmation and purity assessment. Integration of the proton signals can be used for quantitative analysis of impurities if their signals are resolved from the product's signals.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the gold standard. It can separate and quantify even minor impurities.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process in a question-and-answer format.

Problem: My crude product is an oily, non-crystalline solid. What should I do?
  • Plausible Cause: This issue, often referred to as "oiling out," typically occurs when the product is impure, or the chosen recrystallization solvent is too nonpolar, causing the product to come out of the solution above its melting point. The presence of unreacted starting materials can act as a eutectic mixture, lowering the melting point.

  • Solution Pathway:

    • Confirm Removal of Impurities: First, ensure that your aqueous workup was thorough. Residual starting materials are a primary cause of oiling out. If you suspect impurities remain, re-dissolve the oil in a suitable organic solvent (like ethyl acetate) and repeat the acid and base washes.

    • Solvent Selection: If the product is clean, the solvent is the issue. Your goal is to find a solvent (or solvent pair) in which the product is sparingly soluble at room temperature but highly soluble when hot.

      • Single Solvent: Test solvents like ethanol, isopropanol, or ethyl acetate.

      • Solvent Pair: If a single solvent doesn't work, use a solvent pair.[6][7] A common and effective technique is to dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble, e.g., ethanol or acetone) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble, e.g., water or hexane) dropwise until the solution becomes persistently cloudy (turbid). Add a few more drops of the good solvent to clarify the solution, and then allow it to cool slowly.

    • Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth. Seeding the solution with a tiny crystal from a previous successful batch is also highly effective.

Problem: My NMR spectrum shows persistent peaks for 4-fluoroaniline even after an acid wash. How can I remove it?
  • Plausible Cause: While an acid wash is typically effective, insufficient mixing, an insufficiently acidic solution, or the formation of an emulsion can lead to incomplete removal.[3] 4-fluoroaniline hydrochloride may also have some solubility in the organic phase.

  • Solution Pathway:

    • Optimize Acid Wash:

      • Increase the concentration or volume of the HCl solution (e.g., use 2M HCl).

      • Perform multiple extractions (3 x 50 mL is more effective than 1 x 150 mL).

      • Ensure vigorous mixing in the separatory funnel for several minutes during each wash to maximize partitioning of the aniline salt into the aqueous layer.

    • Column Chromatography: If acid washes fail, flash column chromatography is the definitive solution. N-(4-fluorophenyl)-4-nitrobenzamide is significantly more polar than 4-fluoroaniline. A gradient elution starting with a nonpolar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity will effectively separate the two compounds.[8]

Problem: My final product is yellow/brown, not the expected pale-yellow or off-white solid. What is the cause and solution?
  • Plausible Cause: The color is often due to highly conjugated, colored impurities or degradation products. Nitro-aromatic compounds can sometimes form colored charge-transfer complexes. The presence of residual base from the workup can also sometimes lead to colored byproducts.

  • Solution Pathway:

    • Activated Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount (1-2% by weight) of activated charcoal to the hot solution. The charcoal will adsorb colored impurities. Caution: Do not add charcoal to a boiling solution, as it can cause violent bumping. Swirl the hot mixture for a few minutes.

    • Hot Filtration: Perform a hot filtration using fluted filter paper to remove the charcoal. This step must be done quickly to prevent the product from crystallizing prematurely in the funnel. It is advisable to pre-heat the filtration funnel.

    • Recrystallize: Allow the hot, decolorized filtrate to cool slowly to obtain pure, pale-colored crystals.

Experimental Protocols & Data

Protocol 1: Optimized Recrystallization from an Ethanol/Water Solvent System

This protocol is designed for purifying crude N-(4-fluorophenyl)-4-nitrobenzamide that has already undergone an aqueous workup.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to fully dissolve the solid. It is best to add the solvent in small portions to the heated mixture.

  • Decolorization (Optional): If the solution is colored, remove it from the heat source and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Pre-heat a funnel and a receiving flask. Filter the hot solution quickly through a fluted filter paper to remove the charcoal.

  • Precipitation: To the hot, clear filtrate, add hot water dropwise with swirling until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to re-dissolve the precipitate and make the solution clear again.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. For maximum yield, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold 50:50 ethanol/water, followed by a wash with cold water to remove any residual ethanol.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Flash Column Chromatography

This method is ideal for obtaining very high purity material or for separating stubborn impurities.

  • Column Packing: Pack a glass chromatography column with silica gel (200-300 mesh) using a slurry method with a nonpolar solvent (e.g., hexane).[8]

  • Sample Loading: Dissolve the crude product in a minimum amount of dichloromethane or the eluent. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with a nonpolar mobile phase (e.g., 9:1 Hexane:Ethyl Acetate). Less polar impurities will elute first.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 7:3 or 1:1 Hexane:Ethyl Acetate). This will cause the more polar product, N-(4-fluorophenyl)-4-nitrobenzamide, to move down the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified solid.

Data Presentation

Table 1: Recommended Solvents for Purification

MethodSolvent/SystemRationale & Best Use Case
RecrystallizationEthanolGood general-purpose solvent for moderate to high purity crude.
RecrystallizationEthyl AcetateAnother good single solvent, particularly if the crude is less polar.
RecrystallizationEthanol / WaterExcellent for inducing crystallization when the product is too soluble in pure ethanol.[6]
RecrystallizationEthyl Acetate / HexaneGood for products that are highly soluble in ethyl acetate. Hexane acts as the anti-solvent.[7]
Column ChromatographyHexane / Ethyl AcetateA versatile eluent system that allows for a wide polarity range, enabling separation of both nonpolar and moderately polar impurities.[8]

Table 2: Key Characterization Data

PropertyValueSource
Molecular FormulaC₁₃H₉FN₂O₃[9]
Molecular Weight260.23 g/mol [9]
AppearancePale yellow solidGeneral observation
Melting Point~199-201 °C[10] (Analogy to p-nitrobenzamide)

Visualized Workflows

General Purification Workflow

PurificationWorkflow cluster_reaction Synthesis cluster_workup Aqueous Workup cluster_purification Purification cluster_analysis Purity Analysis crude Crude Reaction Mixture dissolve Dissolve in EtOAc crude->dissolve acid_wash Wash with 1M HCl dissolve->acid_wash Removes 4-fluoroaniline base_wash Wash with 5% NaHCO3 acid_wash->base_wash Removes 4-nitrobenzoic acid brine_wash Wash with Brine base_wash->brine_wash dry Dry (Na2SO4) & Evaporate brine_wash->dry recrystallize Recrystallization dry->recrystallize Primary Method column Column Chromatography dry->column For High Purity analysis TLC, NMR, MP, HPLC recrystallize->analysis column->analysis pure_product Pure Product (>99%) analysis->pure_product

Caption: General purification workflow for N-(4-fluorophenyl)-4-nitrobenzamide.

Troubleshooting Decision Tree

Troubleshooting start Problem with Purification q1 Is the product an oil? start->q1 a1_yes Adjust Recrystallization Solvent (Solvent Pair) q1->a1_yes Yes a1_no Proceed to next check q1->a1_no No q2 Are starting materials visible in NMR? a1_yes->q2 a1_no->q2 a2_yes Repeat Aqueous Washes or Perform Column Chromatography q2->a2_yes Yes a2_no Proceed to next check q2->a2_no No q3 Is the product intensely colored? a2_yes->q3 a2_no->q3 a3_yes Treat with Activated Charcoal during Recrystallization q3->a3_yes Yes end_node Pure Product q3->end_node No a3_yes->end_node

Caption: Decision tree for troubleshooting common purification issues.

References

  • PubChem. (n.d.). 4-Nitrobenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Saeed, S., Rashid, N., Jones, P. G., & Hussain, R. (2011). N-(4-Bromophenyl)-4-nitrobenzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o279. Retrieved from [Link]

  • Waris, G., Siddiqi, H. M., & Ahmad, S. (2012). N-(4-Chlorophenyl)-4-nitrobenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2768. Retrieved from [Link]

  • Kumar, K. S., et al. (2015). Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. International Journal of Pharmacy and Biological Sciences, 5(2), 215-221. Retrieved from [Link]

  • Pomogaeva, L. S., et al. (1998). Method for production of 4-nitrobenzamide. Russian Federation Patent RU2103260C1.
  • PubChem. (n.d.). N-(4-chlorophenyl)-4-nitrobenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Stahr, H. M. (1985). Separation of aniline and p-fluoroaniline. United States Patent US4532352A.
  • NIST. (n.d.). 4-Nitrobenzoyl chloride. NIST Chemistry WebBook. Retrieved from [Link]

  • Fischer, W., et al. (2012). Process for producing nitrobenzoyl chloride. Canadian Patent CA2821517A1.
  • ResearchGate. (2014). How do I remove aniline from the reaction mixture?. Retrieved from [Link]

  • ResearchGate. (2015). Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid?. Retrieved from [Link]

  • Academia.edu. (n.d.). 4-Fluoroanilines: synthesis and decomposition. Retrieved from [Link]

  • Stohandl, J., & Klecan, O. (2019). A method for preparing mandelic acid 4-nitrophenyl ethylamide from 4-nitrobenzyl cyanide. World Intellectual Property Organization Patent WO2019081972A1.
  • Reddit. (2024). What's the best solvent to remove these crystals and recrystallize it?. r/chemistry. Retrieved from [Link]

  • Wang, L., et al. (2014). Copper-catalyzed formation of N,N-dimethyl benzamide from nitrile and DMF under O2 atmosphere. RSC Advances, 4(100), 56938-56941. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Common Solvents for Crystallization. Retrieved from [Link]

  • Stahr, H. M. (1985). Separation of aniline and p-fluoroaniline. United States Patent US4532352A.
  • University of Rochester. (n.d.). Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Nitrobenzoic acid. Retrieved from [Link]

  • Adams, R., & Jenkins, R. L. (1922). p-Nitrobenzoyl chloride. Organic Syntheses, 2, 75. Retrieved from [Link]

  • Pal, A., & Lahiri, S. C. (1988). Solubility & the Dissociation Constants of p-Nitrobenzoic Acid in Different Mixed Solvents & Free Energies of Transfer of Anions. Journal of the Indian Chemical Society, 65(11), 757-761. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of N-(4-fluorophenyl)-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(4-fluorophenyl)-4-nitrobenzamide . This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this synthesis from the laboratory to pilot or production scale. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your process development.

Core Synthesis Pathway: An Overview

The synthesis of N-(4-fluorophenyl)-4-nitrobenzamide is typically achieved via a nucleophilic acyl substitution, specifically an amide coupling reaction. The most common and scalable route involves the reaction of 4-fluoroaniline with 4-nitrobenzoyl chloride. This latter reagent is often prepared from 4-nitrobenzoic acid.

The overall process can be visualized as a two-step sequence:

Synthesis_Workflow cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Coupling (Schotten-Baumann) cluster_2 Purification A 4-Nitrobenzoic Acid C 4-Nitrobenzoyl Chloride A->C Reaction B Chlorinating Agent (e.g., SOCl₂) F N-(4-fluorophenyl)- 4-nitrobenzamide (Crude) C->F Coupling D 4-Fluoroaniline D->F Reaction E Base (e.g., Triethylamine) G Pure Product F->G Recrystallization

Caption: General workflow for N-(4-fluorophenyl)-4-nitrobenzamide synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing direct solutions to specific problems.

Low or No Product Yield

Question: My reaction yield is consistently low, and analytical monitoring (TLC/HPLC) shows significant amounts of unreacted 4-fluoroaniline. What are the potential causes and how can I improve the conversion?

Answer: Low yields in this amide coupling are common when scaling up and can often be traced to a few key factors. Here’s a breakdown of potential issues and corresponding troubleshooting steps:

  • Inactive 4-Nitrobenzoyl Chloride: The acid chloride is highly reactive and susceptible to hydrolysis.

    • Causality: Moisture in the reaction solvent, reagents, or glassware will rapidly convert the acid chloride back to the unreactive 4-nitrobenzoic acid.

    • Troubleshooting:

      • Use Freshly Prepared or High-Quality Acid Chloride: If preparing it yourself, use it immediately after distillation. If purchased, ensure the container is properly sealed and stored.

      • Ensure Anhydrous Conditions: Dry all glassware in an oven before use. Use anhydrous solvents. Consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture ingress, a critical step for large-scale reactions[1].

  • Protonation of 4-Fluoroaniline: The reaction generates one equivalent of hydrochloric acid (HCl), which will protonate the nucleophilic amine, rendering it inactive.

    • Causality: 4-Fluoroaniline, once protonated to its ammonium salt, can no longer attack the electrophilic carbonyl carbon of the acid chloride.

    • Troubleshooting:

      • Use of a Stoichiometric Base: A non-nucleophilic tertiary amine like triethylamine or pyridine should be used in at least a 1:1 molar ratio with the 4-nitrobenzoyl chloride to scavenge the HCl byproduct. For scale-up, using a slight excess (1.1-1.2 equivalents) of the base is recommended to ensure the reaction medium remains basic. This is a standard practice in Schotten-Baumann reactions[2].

  • Suboptimal Reaction Temperature:

    • Causality: While the reaction is often exothermic, insufficient initial temperature can lead to a slow reaction rate, while excessive temperature can promote side reactions.

    • Troubleshooting: The addition of 4-nitrobenzoyl chloride to the solution of 4-fluoroaniline and base should be done at a controlled temperature, typically 0-5 °C, to manage the initial exotherm. After the addition is complete, the reaction is often allowed to warm to room temperature and stirred for several hours to ensure completion[3].

Troubleshooting_Yield Start Low Yield Issue: Unreacted 4-Fluoroaniline Q1 Was the 4-nitrobenzoyl chloride fresh/active? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Was a stoichiometric amount of base used? A1_Yes->Q2 Sol1 Root Cause: Hydrolyzed Acid Chloride Solution: Use fresh/pure reagent. Ensure anhydrous conditions. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Was temperature controlled during addition? A2_Yes->Q3 Sol2 Root Cause: Amine Protonation Solution: Use at least 1 equivalent of a tertiary amine base. A2_No->Sol2 A3_No No Q3->A3_No A3_Yes Yes Sol3 Root Cause: Poor Reaction Kinetics or Side Reactions Solution: Add acid chloride at 0-5 °C, then warm to RT. A3_No->Sol3

Caption: Decision tree for troubleshooting low reaction yield.

Formation of Impurities and Byproducts

Question: My crude product is highly colored (yellow/brown) and HPLC analysis shows multiple impurities. What are the likely side products and how can I minimize their formation?

Answer: The formation of byproducts is a common challenge, especially when reaction conditions are not tightly controlled.

  • 4-Nitrobenzoic Acid:

    • Source: This is the most common impurity, arising from the hydrolysis of 4-nitrobenzoyl chloride.

    • Minimization: As detailed above, strict anhydrous conditions are paramount.

    • Removal: This acidic impurity can be easily removed during workup. Washing the organic layer with a mild aqueous base solution (e.g., saturated sodium bicarbonate) will extract the carboxylic acid into the aqueous phase.

  • Colored Impurities:

    • Source: The yellow color of the product is expected due to the nitro group. However, darker colors may indicate impurities from the 4-nitrobenzoyl chloride starting material, which can degrade over time or if prepared at excessively high temperatures[4]. Side reactions involving the aromatic nitro group are also possible under harsh conditions, though less common in this specific synthesis.

    • Minimization: Use high-purity starting materials. If preparing the acid chloride, ensure the distillation is performed under reduced pressure to avoid high temperatures that can cause decomposition[4].

    • Removal: Most colored impurities can be removed during the final recrystallization step. Activated carbon (charcoal) treatment of the hot solution before filtration can also be effective at adsorbing colored byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for scaling up this reaction? A good solvent should dissolve the starting materials, be inert to the highly reactive acid chloride, and facilitate product isolation. Dichloromethane (DCM) and acetone are commonly used at the lab scale[2][3]. For larger scales, consider solvents with higher boiling points and better safety profiles, such as ethyl acetate or methyl tert-butyl ether (MTBE). The choice also depends on whether the product precipitates upon formation, which can simplify isolation.

Q2: How should I monitor the reaction progress effectively? Thin Layer Chromatography (TLC) is a rapid and effective method. Use a solvent system like 3:1 Hexanes:Ethyl Acetate. Spot the reaction mixture alongside your starting materials (4-fluoroaniline and 4-nitrobenzoyl chloride). The reaction is complete when the spot corresponding to 4-fluoroaniline has been consumed. For more quantitative analysis on a larger scale, HPLC is the preferred method.

Q3: What are the primary safety concerns with the reagents? 4-Nitrobenzoyl chloride is corrosive and lachrymatory (causes tears). It reacts violently with water. 4-Fluoroaniline is toxic and a skin irritant. Both should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheets (SDS) for all reagents before use.

Q4: Can I use a different coupling agent instead of converting to the acid chloride? Yes, direct amide coupling of 4-nitrobenzoic acid and 4-fluoroaniline is possible using coupling reagents like dicyclohexylcarbodiimide (DCC) or HATU. However, these reagents are expensive, generate stoichiometric byproducts (like DCU) that can be difficult to remove, and are often less suitable for large-scale industrial synthesis compared to the acid chloride route.

Detailed Experimental Protocols

Protocol 1: Preparation of 4-Nitrobenzoyl Chloride

This protocol is adapted from established procedures for creating acid chlorides from carboxylic acids.[4]

  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (e.g., a beaker with NaOH solution) to neutralize the HCl and SO₂ byproducts.

  • Charging Reagents: To the flask, add 4-nitrobenzoic acid (1.0 eq). Slowly add thionyl chloride (SOCl₂) (1.5-2.0 eq) at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops per 100g of acid) can be added to accelerate the reaction.

  • Reaction: Heat the mixture to reflux (approx. 70-80 °C) and maintain for 2-4 hours. The reaction is complete when the evolution of gas ceases and the solution becomes clear.

  • Isolation: Remove the excess thionyl chloride by distillation at atmospheric pressure. The remaining crude 4-nitrobenzoyl chloride can then be purified by vacuum distillation (b.p. 155 °C at 20 mm Hg) to yield a yellow crystalline solid.[4]

Protocol 2: Synthesis of N-(4-fluorophenyl)-4-nitrobenzamide

This protocol is based on typical Schotten-Baumann conditions.[2][3]

  • Setup: In an appropriately sized reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 4-fluoroaniline (1.0 eq) and triethylamine (1.1 eq) in a suitable anhydrous solvent (e.g., ethyl acetate, 5-10 mL per gram of aniline).

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Addition: Dissolve 4-nitrobenzoyl chloride (1.05 eq) in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled aniline solution via the addition funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/HPLC confirms the consumption of 4-fluoroaniline.

  • Workup:

    • Filter the mixture to remove the triethylamine hydrochloride salt that has precipitated.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (to remove any remaining triethylamine), saturated NaHCO₃ solution (to remove any 4-nitrobenzoic acid), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude N-(4-fluorophenyl)-4-nitrobenzamide, typically as a yellow solid.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Ethyl acetate is a commonly reported and effective solvent for recrystallization of this type of compound[3]. A mixture of ethanol and water can also be effective.

  • Procedure:

    • Place the crude solid in a flask and add a minimal amount of hot ethyl acetate to achieve complete dissolution.

    • If the solution is highly colored, you may add a small amount of activated carbon and keep the solution hot for 5-10 minutes.

    • Filter the hot solution through a fluted filter paper to remove the activated carbon and any insoluble impurities.

    • Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data & Analytics

Table 1: Physicochemical Properties of Key Reagents
CompoundFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Key Hazards
4-FluoroanilineC₆H₆FN111.12-2187Toxic, Irritant
4-Nitrobenzoic AcidC₇H₅NO₄167.12242-Irritant
Thionyl ChlorideSOCl₂118.97-10479Corrosive, Reacts with Water
4-Nitrobenzoyl ChlorideC₇H₄ClNO₃185.5671-73155 (20 mmHg)Corrosive, Lachrymator
TriethylamineC₆H₁₅N101.19-11590Flammable, Corrosive
N-(4-fluorophenyl)-4-nitrobenzamideC₁₃H₉FN₂O₃260.22~200-205-(Assumed) Irritant
Table 2: Recommended Scale-Up Parameters
ParameterLab Scale (1-10 g)Pilot Scale (1-10 kg)Rationale for Change
Solvent Dichloromethane, AcetoneEthyl Acetate, MTBEHigher boiling point, better safety profile, easier recovery.
Base Pyridine, TriethylamineTriethylamineCost-effective and easier to remove during workup.
Addition Time 5-15 minutes1-3 hoursTo allow for effective heat dissipation from the exothermic reaction.
Workup Separatory FunnelReactor WashesScale-appropriate liquid-liquid extraction methods.
Isolation EvaporationCrystallization/FiltrationDirect crystallization from the reaction mixture is more efficient at scale.
Purification Flash ChromatographyRecrystallizationRecrystallization is more economical and scalable than chromatography.

References

  • International Journal of Pharmacy and Biological Sciences. (n.d.).
  • PubChem. (n.d.). 4-Nitrobenzamide.
  • Google Patents. (n.d.). RU2103260C1 - Method for production of 4-nitrobenzamide.
  • MDPI. (n.d.). N-(3-chlorophenethyl)-4-nitrobenzamide.
  • ResearchGate. (n.d.).
  • PMC. (n.d.). N-(4-Chlorophenyl)-4-nitrobenzamide.
  • PMC. (n.d.). N-(4-Bromophenyl)-4-nitrobenzamide.
  • Google Patents. (n.d.). CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
  • ResearchGate. (n.d.). New Synthesis of 4-Nintrobenzamide.
  • ResearchGate. (n.d.). Efficient Friedel–Crafts Benzoylation of Aniline Derivatives with 4-fluorobenzoyl Chloride Using Copper Triflate in the Synthesis of Aminobenzophenones.
  • BenchChem. (n.d.).
  • Google Patents. (n.d.).
  • Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE.
  • ResearchGate. (n.d.). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide.
  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthetic Use of 3-Chloro-4-fluoroaniline.

Sources

Validation & Comparative

A Preclinical Head-to-Head Evaluation: N-(4-fluorophenyl)-4-nitrobenzamide Versus Standard of Care Anticonvulsants

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Development

Introduction: The Unmet Need in Epilepsy and the Promise of Novel Benzamides

Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide. While numerous anti-epileptic drugs (AEDs) are available, a significant portion of patients remain refractory to current treatments, and many experience dose-limiting side effects. This persistent therapeutic gap underscores the urgent need for novel anticonvulsant agents with improved efficacy and safety profiles. The N-phenylbenzamide scaffold has emerged as a promising chemotype, with various derivatives demonstrating potent anticonvulsant activity in preclinical models.[1][2][3] This guide focuses on a specific analogue, N-(4-fluorophenyl)-4-nitrobenzamide, and outlines a rigorous preclinical benchmarking study against established standards of care for epilepsy, namely phenytoin and carbamazepine.

The Candidate: N-(4-fluorophenyl)-4-nitrobenzamide

N-(4-fluorophenyl)-4-nitrobenzamide belongs to a class of compounds that has shown potential in modulating neuronal excitability. While the precise mechanism of action for this specific molecule is yet to be fully elucidated, related 4-nitro-N-phenylbenzamides have demonstrated efficacy in the maximal electroshock (MES) seizure model, a hallmark for drugs effective against generalized tonic-clonic seizures.[1] It is hypothesized that, similar to phenytoin and carbamazepine, N-(4-fluorophenyl)-4-nitrobenzamide may exert its anticonvulsant effects through the modulation of voltage-gated sodium channels, thereby stabilizing neuronal membranes and preventing seizure propagation.[4][5][6]

The Comparators: Current Standards of Care

A meaningful evaluation of a novel compound necessitates comparison with current therapeutic mainstays. For generalized tonic-clonic and partial seizures, phenytoin and carbamazepine are long-established, first-line treatments.[5][7][8][9]

  • Phenytoin: In use since 1938, phenytoin is a hydantoin derivative that effectively treats generalized tonic-clonic seizures, complex partial seizures, and status epilepticus.[5][10] Its primary mechanism involves blocking voltage-gated sodium channels, which limits the development of maximal seizure activity and reduces the spread of seizures.[5][6]

  • Carbamazepine: A tricyclic compound initially used for trigeminal neuralgia, carbamazepine is a major first-line AED for partial and generalized tonic-clonic seizures.[5][7][9] Its main mode of action is also the blockade of sodium channels during rapid, repetitive neuronal firing.[5][11][12][13]

Benchmarking Strategy: A Multi-tiered Preclinical Evaluation

To comprehensively assess the potential of N-(4-fluorophenyl)-4-nitrobenzamide, a series of validated in vivo assays will be employed to compare its efficacy and neurotoxicity against phenytoin and carbamazepine.

G cluster_0 Preclinical Evaluation Workflow cluster_1 In Vivo Efficacy Models cluster_2 Neurotoxicity Model Compound Synthesis Compound Synthesis In Vivo Efficacy Testing In Vivo Efficacy Testing Compound Synthesis->In Vivo Efficacy Testing Neurotoxicity Assessment Neurotoxicity Assessment In Vivo Efficacy Testing->Neurotoxicity Assessment MES Test Maximal Electroshock (MES) Test In Vivo Efficacy Testing->MES Test PTZ Test Pentylenetetrazole (PTZ) Test In Vivo Efficacy Testing->PTZ Test Data Analysis & Comparison Data Analysis & Comparison Neurotoxicity Assessment->Data Analysis & Comparison Rotarod Test Rotarod Test Neurotoxicity Assessment->Rotarod Test

Caption: Preclinical workflow for benchmarking N-(4-fluorophenyl)-4-nitrobenzamide.

Experimental Protocols

Maximal Electroshock (MES) Seizure Test

The MES test is a gold-standard model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.[14][15][16][17]

  • Objective: To determine the median effective dose (ED₅₀) of N-(4-fluorophenyl)-4-nitrobenzamide, phenytoin, and carbamazepine in preventing the hind-limb tonic extension phase of MES-induced seizures.

  • Animals: Male albino mice (20-25 g).

  • Procedure:

    • Administer the test compound or standard drug intraperitoneally (i.p.) at various doses.

    • After a predetermined time for peak effect, induce seizures via corneal electrodes by delivering a 60 Hz alternating current (50 mA for 0.2 seconds).[15]

    • Observe the mice for the presence or absence of the tonic hind-limb extension. Abolition of this phase is considered protection.[15]

    • Calculate the ED₅₀ for each compound using probit analysis.

Pentylenetetrazole (PTZ)-Induced Seizure Test

The PTZ test is used to identify compounds that can prevent or delay the onset of clonic seizures, modeling generalized absence or myoclonic seizures.[14][18][19]

  • Objective: To assess the ability of N-(4-fluorophenyl)-4-nitrobenzamide and the standard drugs to protect against PTZ-induced clonic seizures.

  • Animals: Male albino mice (20-25 g).

  • Procedure:

    • Administer the test compound or standard drug i.p. at various doses.

    • After the appropriate absorption time, inject a convulsive dose of PTZ (e.g., 85 mg/kg, subcutaneous).[20]

    • Observe the animals for 30 minutes for the onset of clonic seizures (characterized by rhythmic muscle contractions).[19]

    • Record the number of animals protected from seizures at each dose level and calculate the ED₅₀.

Rotarod Test for Neurotoxicity

This assay assesses motor coordination and is used to determine the median toxic dose (TD₅₀) of a compound, indicating potential neurological deficits.[2]

  • Objective: To evaluate the neurotoxic potential of N-(4-fluorophenyl)-4-nitrobenzamide in comparison to phenytoin and carbamazepine.

  • Animals: Male albino mice (20-25 g).

  • Procedure:

    • Train the mice to remain on a rotating rod (e.g., 3 cm diameter, 6 rpm) for a set period (e.g., 1 minute).

    • Administer the test compound or standard drug i.p. at various doses.

    • At the time of peak effect, place the mice on the rotarod and record their ability to stay on the rod for the predetermined time.

    • The inability to remain on the rod for the full duration is considered a sign of neurotoxicity.

    • Calculate the TD₅₀ for each compound.

Comparative Data Summary

The following tables present hypothetical, yet plausible, data based on published literature for similar compounds, illustrating how the results of these experiments would be presented for a clear comparison.

Table 1: Comparative Anticonvulsant Efficacy

CompoundMES Test ED₅₀ (mg/kg, i.p.)PTZ Test ED₅₀ (mg/kg, i.p.)
N-(4-fluorophenyl)-4-nitrobenzamide25.5> 100
Phenytoin9.5Inactive
Carbamazepine8.8> 100

Table 2: Comparative Neurotoxicity and Protective Index

CompoundRotarod Test TD₅₀ (mg/kg, i.p.)Protective Index (PI = TD₅₀/ED₅₀ in MES)
N-(4-fluorophenyl)-4-nitrobenzamide210.08.2
Phenytoin65.06.8
Carbamazepine75.08.5

Interpretation of Expected Results and Mechanistic Insights

Based on the hypothetical data, N-(4-fluorophenyl)-4-nitrobenzamide would be expected to show significant efficacy in the MES test, similar to the standard drugs phenytoin and carbamazepine. This suggests a potential therapeutic utility in treating generalized tonic-clonic seizures. The lack of activity in the PTZ test is also consistent with the pharmacological profile of many sodium channel blockers.

A key differentiator would be the therapeutic window, represented by the Protective Index (PI). A higher PI indicates a wider margin between the effective dose and the dose that causes neurotoxicity. In our hypothetical results, N-(4-fluorophenyl)-4-nitrobenzamide demonstrates a PI comparable to carbamazepine and potentially superior to phenytoin, suggesting a favorable safety profile.

G cluster_0 Proposed Mechanism of Action N-phenylbenzamide N-(4-fluorophenyl)-4-nitrobenzamide Na_Channel Voltage-Gated Sodium Channel (VGSC) N-phenylbenzamide->Na_Channel Binds to Stabilization Stabilization of Inactive State Na_Channel->Stabilization Reduced_Firing Reduced Neuronal Hyperexcitability Stabilization->Reduced_Firing Seizure_Suppression Suppression of Seizure Propagation Reduced_Firing->Seizure_Suppression

Caption: Proposed mechanism of N-(4-fluorophenyl)-4-nitrobenzamide action.

Conclusion and Future Directions

This guide outlines a comprehensive preclinical strategy for benchmarking N-(4-fluorophenyl)-4-nitrobenzamide against the standard of care for epilepsy. The proposed experiments would provide crucial data on its efficacy, safety, and potential therapeutic niche. Favorable results from this head-to-head comparison would strongly support further investigation, including more detailed mechanistic studies (e.g., electrophysiological patch-clamp assays to confirm sodium channel blockade), pharmacokinetic profiling, and evaluation in chronic models of epilepsy. Ultimately, this structured approach ensures a data-driven assessment of N-(4-fluorophenyl)-4-nitrobenzamide's potential as a next-generation anticonvulsant.

References

  • D'Mello, R., & Stables, J. P. (2000). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. European Journal of Medicinal Chemistry, 35(4), 421-432.
  • Gaikwad, P. P., Adak, V. S., & Shete, R. V. (2021). The Screening models for antiepileptic drugs: A Review. Journal of Drug Delivery and Therapeutics, 11(2-s), 175-178.
  • Gaikwad, P. P., Adak, V. S., & Shete, R. V. (2021). The Screening models for antiepileptic drugs: A Review. Journal of Drug Delivery and Therapeutics, 11(2-s), 175-178. [Link]

  • Epilepsy Society. (n.d.). Mechanisms of action of antiepileptic drugs. Retrieved from [Link]

  • Medscape. (2024, June 7). Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers. Retrieved from [Link]

  • White, H. S. (2018). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Epilepsy Research, 142, 79-86.
  • Bailleux, V., Vallée, L., Nuyts, J., Hamoir, G., Poupaert, J., Stables, J., & Vamecq, J. (1995). Synthesis and anticonvulsant activity of some 4-nitro-N-phenylbenzamides. European Journal of Medicinal Chemistry, 30(5), 439-444.
  • Gyan Sanchay. (n.d.). Screening Method Of Anti-Epileptic. Retrieved from [Link]

  • Clark, C. R., & Davenport, T. W. (1987). Anticonvulsant activity of some 4-aminophenylacetamides. Journal of Pharmaceutical Sciences, 76(1), 18-20.
  • Gaikwad, P. P., Adak, V. S., & Shete, R. V. (2021). Screening models for antiepileptic drugs: A Review. Journal of Drug Delivery and Therapeutics, 11(2-s), 175-178.
  • Tenny, S., & Sch-Pennington, B. (2023, August 7). Anticonvulsants Toxicity. StatPearls. Retrieved from [Link]

  • Ladd, M., & Khan, M. (2023, July 10). Carbamazepine. StatPearls. Retrieved from [Link]

  • National Institute of Neurological Disorders and Stroke. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenytoin. Retrieved from [Link]

  • Shimada, T., & Yamagata, K. (2018). Pentylenetetrazole-Induced Kindling Mouse Model. Journal of Visualized Experiments, (136), 57573.
  • Löscher, W. (2011). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Epilepsy Research, 96(1-2), 1-16.
  • Shimada, T., et al. (2018). Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice. Journal of Visualized Experiments. Retrieved from [Link]

  • Almeida, L., et al. (2004). Neurotoxicity induced by antiepileptic drugs in cultured hippocampal neurons: a comparative study between carbamazepine, oxcarbazepine, and two new putative antiepileptic drugs, BIA 2-024 and BIA 2-093. Epilepsia, 45(10), 1234-1241.
  • Singh, G., & Saad, S. M. (2023, July 10). Phenytoin. StatPearls. Retrieved from [Link]

  • Medscape. (2022, July 26). Epilepsy and Seizures Treatment & Management. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbamazepine. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Carbamazepine? Retrieved from [Link]

  • Clark, C. R., Wells, M. J., Sansom, R. T., Norris, G. N., Dockens, R. C., & Ravis, W. R. (1984). Anticonvulsant activity of some 4-aminobenzamides. Journal of Medicinal Chemistry, 27(6), 779-782.
  • Melior Discovery. (n.d.). Pentylenetetrazol Induced Seizure (PTZ) Model. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Phenytoin? Retrieved from [Link]

  • National Institute for Health and Care Excellence. (2021, May 12). Epilepsies: diagnosis and management. Retrieved from [Link]

  • Melior Discovery. (n.d.). Maximal Electroshock Seizure Model. Retrieved from [Link]

  • Das, S., & Lahiri, S. K. (2017). A comparative study of anticonvulsant effect of phenytoin and lamotrigine in albino mice. International Journal of Basic & Clinical Pharmacology, 6(11), 2631-2635.
  • Zaccara, G., & Perucca, E. (2014). A quick review of carbamazepine pharmacokinetics in epilepsy from 1953 to 2012. Expert Review of Clinical Pharmacology, 7(5), 591-602.
  • Aliev, A. M., et al. (2023). Synthesis and Research Anticonvulsant Activity of Annulated Triazolo-Thiadiazine Derivative in Laboratory Animals. Biomedical and Pharmacology Journal, 16(4).
  • Epilepsy Foundation. (n.d.). Seizure Action Plans. Retrieved from [Link]

  • Löscher, W. (2017). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Current Protocols in Pharmacology, 77, 5.29.1-5.29.21.
  • Wlaz, P., et al. (2021). Spectroscopic Evaluation of the Potential Neurotoxic Effects of a New Candidate for Anti-Seizure Medication—TP-315 during Chronic Administration (In Vivo). International Journal of Molecular Sciences, 22(16), 8743.
  • Onat, F. (2011). Pentylenetetrazole Kindling Epilepsy Model. Epilepsy Models, 135-142.
  • NHS. (n.d.). Common questions about carbamazepine. Retrieved from [Link]

  • National Institute of Neurological Disorders and Stroke. (n.d.). Pentylenetetrazol Seizure Threshold Test (mouse, rat). PANAChE Database. Retrieved from [Link]

  • Löscher, W. (2011). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Epilepsy research, 96(1-2), 1-16.
  • American Academy of Family Physicians. (2017, July 15). Epilepsy: Treatment Options. Retrieved from [Link]

  • American Epilepsy Society. (2024, February 2). Guidelines for Specialized Epilepsy Centers. Neurology. Retrieved from [Link]

Sources

A Head-to-Head Comparison of N-(4-fluorophenyl)-4-nitrobenzamide Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the N-arylbenzamide scaffold remains a cornerstone for the development of novel therapeutic agents. Its synthetic tractability and versatile biological activity make it a privileged structure in drug discovery. The strategic introduction of a 4-nitro group and a 4-fluorophenyl moiety can significantly modulate the molecule's electronic properties and biological interactions, leading to promising candidates for anticancer and antimicrobial therapies.[1]

This guide offers a comprehensive, head-to-head comparison of N-(4-fluorophenyl)-4-nitrobenzamide derivatives, providing researchers, scientists, and drug development professionals with the critical experimental data and procedural insights needed to advance their research. We will delve into the synthesis, in-depth performance comparison, and mechanistic underpinnings of these compounds, grounded in authoritative scientific literature.

The Strategic Importance of the Nitro and Fluoro Moieties

The incorporation of a nitro group (-NO₂) is a key strategic decision in the design of these derivatives. Its strong electron-withdrawing nature can enhance interactions with biological targets and is crucial for a mechanism known as bioreductive activation.[1] Under the low-oxygen (hypoxic) conditions characteristic of solid tumors, the nitro group can be reduced by cellular enzymes to form highly reactive radical species.[2][3] These radicals can then induce cellular damage and apoptosis, making these compounds selectively toxic to cancer cells.[4]

Similarly, the 4-fluorophenyl group is not merely a passive structural component. The fluorine atom's high electronegativity can alter the molecule's acidity, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic profiles. This strategic fluorination is a well-established method in drug design to enhance efficacy and bioavailability.

General Synthesis Strategy: Amide Bond Formation

The synthesis of N-(4-fluorophenyl)-4-nitrobenzamide and its derivatives is most commonly achieved through a nucleophilic acyl substitution, specifically an amidation reaction. The Schotten-Baumann reaction is a robust and widely used method for this purpose. It involves the reaction of an amine (4-fluoroaniline or its derivative) with an acyl chloride (4-nitrobenzoyl chloride) in the presence of a base to neutralize the hydrochloric acid byproduct.[5]

The causality behind this choice of reaction is its efficiency and versatility. The high reactivity of the acyl chloride ensures a high yield of the desired amide product under relatively mild conditions. The use of a base, such as triethylamine or aqueous sodium hydroxide, is critical to drive the reaction to completion by scavenging the HCl generated, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

G cluster_products Products & Purification R1 4-Nitrobenzoyl Chloride Product N-(4-fluorophenyl)- 4-nitrobenzamide R1->Product Acyl Source R2 4-Fluoroaniline R2->Product Nucleophile Solvent Solvent (e.g., Dichloromethane) Base Base (e.g., Triethylamine) Temp Room Temperature Purification Purification (Washing, Recrystallization) Product->Purification Byproduct Triethylammonium Chloride Byproduct->Purification

Head-to-Head Performance: Anticancer Activity

While a single study directly comparing a wide range of N-(4-fluorophenyl)-4-nitrobenzamide derivatives is not available in the current literature, we can synthesize a meaningful comparison by examining data from closely related structures. The following table includes data for N-phenylacetamide and other benzamide derivatives, highlighting the impact of the nitro group and other substituents on anticancer activity.

Important Note: The data below is compiled from different studies. Direct comparison of IC₅₀ values should be approached with caution, as experimental conditions (e.g., cell lines, incubation times) may vary. The primary utility of this table is to illustrate structure-activity relationship (SAR) trends.

Compound IDCore StructureR (Substitution on N-phenyl ring)Cell LineActivity (IC₅₀ in µM)Reference
1a 2-(4-Fluorophenyl)-N-phenylacetamideHPC3 (Prostate)>100[6]
1b 2-(4-Fluorophenyl)-N-phenylacetamide3-NO₂PC3 (Prostate)52[6]
1c 2-(4-Fluorophenyl)-N-phenylacetamide4-NO₂PC3 (Prostate)80[6]
1d 2-(4-Fluorophenyl)-N-phenylacetamide4-NO₂MCF-7 (Breast)100[6]
2a N-(piperidin-4-yl)benzamide derivativeDiaryl etherHepG2 (Liver)0.12[7]
3a N-benzylbenzamide derivative(Complex)Various0.012 - 0.027
4a Nitroaromatic compoundBenzyl bromideVarious< 8.5[8][9]

Analysis and Expertise:

The data strongly suggests that the presence of a nitro group is critical for enhancing cytotoxic activity.[6] For instance, in the 2-(4-fluorophenyl)-N-phenylacetamide series (Compounds 1a-1c), the introduction of a nitro group to the N-phenyl ring dramatically decreased the IC₅₀ value from >100 µM to 52-80 µM against the PC3 prostate cancer cell line.[6] This supports the hypothesis that the nitro moiety is a key pharmacophore, likely acting through bioreductive mechanisms.

Other structural modifications, such as the complex side chains in compounds 2a and 3a , can lead to highly potent derivatives with IC₅₀ values in the nanomolar to low micromolar range.[7] These modifications likely improve binding to specific cellular targets, such as tubulin or hypoxia-inducible factor 1 (HIF-1α).[7] The high activity of compounds with good leaving groups (e.g., benzyl bromide) also points to a potential mechanism involving alkylation of cellular macromolecules.[8][9]

Proposed Mechanism of Action: Hypoxia-Activated Prodrug

The anticancer activity of many nitroaromatic compounds is intrinsically linked to the unique microenvironment of solid tumors.[2] These tumors often outgrow their blood supply, leading to regions of low oxygen concentration, or hypoxia. This hypoxic state is a key differentiator that can be exploited for targeted drug delivery.

G cluster_normoxia Normoxia (Normal Tissue) cluster_hypoxia Hypoxia (Tumor Tissue) Prodrug_N Prodrug (R-NO₂) Prodrug_H Prodrug (R-NO₂) O2_N Oxygen (O₂) Inactive_N Inactive Prodrug NTR Nitroreductases Radical Nitro Radical Anion (R-NO₂⁻•) Reactive Reactive Intermediates (R-NO, R-NHOH) Damage DNA Damage & Macromolecule Adducts Apoptosis Cell Death (Apoptosis)

Causality of the Mechanism:

  • Entry and Reduction: The N-(4-fluorophenyl)-4-nitrobenzamide derivative, a relatively stable prodrug, enters both normal and cancerous cells. In hypoxic tumor cells, enzymes known as nitroreductases (often overexpressed in these environments) donate an electron to the nitro group.[2]

  • Radical Formation: This one-electron reduction forms a nitro radical anion.[2]

  • Differential Fate:

    • In Normal Tissue (Normoxia): Abundant molecular oxygen rapidly re-oxidizes the radical anion back to the original nitro compound in a "futile cycle," preventing the formation of toxic metabolites.[2] This is the basis for the drug's selectivity.

    • In Tumor Tissue (Hypoxia): In the absence of sufficient oxygen, the radical anion undergoes further reduction to form highly reactive nitroso and hydroxylamine intermediates.[1]

  • Cellular Damage: These reactive species can covalently bind to and damage critical cellular macromolecules, including DNA and proteins, leading to irreparable damage and triggering programmed cell death (apoptosis).[4]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following are representative, self-validating methodologies for the synthesis and in vitro evaluation of these compounds.

Protocol 1: Synthesis of N-(4-fluorophenyl)-4-nitrobenzamide

This protocol is adapted from the Schotten-Baumann reaction conditions described for similar amide syntheses.[5]

Materials:

  • 4-Nitrobenzoyl chloride

  • 4-Fluoroaniline

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reactant Setup: In a clean, dry round-bottom flask, dissolve 4-fluoroaniline (1.0 eq) in anhydrous DCM under a nitrogen atmosphere. Cool the flask to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 10 minutes. The base acts as an acid scavenger.

  • Acyl Chloride Addition: Dissolve 4-nitrobenzoyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 30 minutes using a dropping funnel.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove unreacted acyl chloride and acid impurities), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-(4-fluorophenyl)-4-nitrobenzamide.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines a standard colorimetric assay to determine the cytotoxicity of the synthesized derivatives against a cancer cell line.[10][11]

Materials:

  • Cancer cell line (e.g., MCF-7, PC3)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Synthesized compounds dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Isopropanol or DMSO

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest logarithmically growing cells using Trypsin-EDTA and seed them into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium from the DMSO stock. The final DMSO concentration in the wells should be non-toxic (typically <0.5%). Replace the medium in the wells with 100 µL of the medium containing the various concentrations of the compounds. Include a "vehicle control" (medium with DMSO) and a "blank control" (medium only, no cells).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of the MTT solution to each well and incubate for an additional 3-4 hours. During this time, mitochondrial reductases in viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150-200 µL of isopropanol or DMSO to dissolve the formazan crystals. Gently shake the plate for 15-30 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 550-570 nm using a microplate reader.

  • Data Analysis and Validation:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

    • The experiment should be performed in triplicate to ensure the validity and reproducibility of the results.

Conclusion and Future Directions

The N-(4-fluorophenyl)-4-nitrobenzamide scaffold represents a promising platform for the development of novel therapeutics, particularly in oncology. The available data from related structures strongly indicates that the nitro group is a key determinant of anticancer activity, likely through a hypoxia-activated prodrug mechanism. This provides a clear rationale for synthesizing and evaluating a focused library of derivatives based on this core structure.

Future research should aim to conduct a systematic structure-activity relationship study on a series of N-(4-fluorophenyl)-4-nitrobenzamide derivatives, evaluating them against a panel of cancer cell lines under both normoxic and hypoxic conditions to validate the proposed mechanism of action. Further modifications could explore the impact of different substituents on both the fluorophenyl and nitrobenzoyl rings to optimize potency, selectivity, and pharmacokinetic properties. Such a focused effort holds significant potential for identifying lead compounds for the next generation of targeted cancer therapies.

References

  • Nepali, K., et al. (2019). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, 62(7), 2851–2893. Available at: [Link]

  • Li, S., et al. (2018). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1143-1152. Available at: [Link]

  • Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271. Available at: [Link]

  • Wang, Y., et al. (2021). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. Available at: [Link]

  • Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. (2021). Molecules, 26(22), 6898. Available at: [Link]

  • Method for production of 4-nitrobenzamide. (1998). Google Patents.
  • Lopes, M. S., et al. (2015). Synthesis of nitroaromatic compounds as potential anticancer agents. Anticancer Agents in Medicinal Chemistry, 15(2), 206–216. Available at: [Link]

  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025). ResearchGate. Available at: [Link]

  • MTT assay of the fourteen (14) synthetic compounds against (a)... (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. (2015). ResearchGate. Available at: [Link]

  • Akkaya, S. (2024). MTT-Based Assessment of the Anticancer Potential of a Known 1,2-Disubstituted Benzimidazole Compound on DLD-1 Cell Line. DergiPark. Available at: [Link]

  • Patterson, L. H., & Atwell, G. J. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Molecules, 27(3), 1033. Available at: [Link]

  • N-(3-chlorophenethyl)-4-nitrobenzamide. (2024). MDPI. Available at: [Link]

  • Ganot, N., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50767. Available at: [Link]

  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025). SvedbergOpen. Available at: [Link]

  • Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. (2013). International Journal of Pharmacy and Biological Sciences. Available at: [Link]

  • Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. (2022). YouTube. Available at: [Link]

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-fluorophenyl)-4-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-(4-fluorophenyl)-4-nitrobenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.